molecular formula C5H2BrClN2O2 B1383491 4-Bromo-2-chloro-3-nitropyridine CAS No. 1379309-70-2

4-Bromo-2-chloro-3-nitropyridine

Cat. No.: B1383491
CAS No.: 1379309-70-2
M. Wt: 237.44 g/mol
InChI Key: DMFUXHLZLWHMJM-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-3-nitropyridine is a useful research compound. Its molecular formula is C5H2BrClN2O2 and its molecular weight is 237.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-2-chloro-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFUXHLZLWHMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379309-70-2
Record name 4-bromo-2-chloro-3-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Structural Certainty

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional architecture is not merely a procedural step but the bedrock upon which all subsequent research is built. The precise arrangement of atoms within a molecule dictates its reactivity, its interaction with biological targets, and its material properties. For a compound such as 4-bromo-2-chloro-3-nitropyridine, a polysubstituted pyridine derivative, the confluence of electronegative halogens and a nitro group on a heterocyclic scaffold presents a compelling case for a multi-faceted analytical approach. The electronic effects of these substituents can significantly influence the molecule's chemical behavior, making a definitive structural assignment paramount for its application as a synthetic intermediate in pharmaceuticals and other advanced materials.[1]

This guide eschews a one-size-fits-all template, instead adopting a holistic and logical workflow that mirrors the investigative process of a seasoned analytical chemist. We will progress from foundational techniques that provide broad-stroke structural information to more sophisticated methods that offer granular, high-resolution insights. Each step is not merely a protocol to be followed but a decision point, informed by the data obtained in the preceding analysis. The causality behind each experimental choice will be elucidated, providing a transparent and self-validating pathway to the final structural confirmation.

Foundational Analysis: Confirming Molecular Identity and Purity

Before delving into the intricacies of atomic connectivity and spatial arrangement, it is crucial to establish the fundamental properties of the analyte: its molecular weight and elemental composition. This initial phase serves as a critical checkpoint, ensuring the integrity of the sample and providing the first pieces of the structural puzzle.

Mass Spectrometry: The First Glimpse into Molecular Formula

Mass spectrometry (MS) stands as the initial and indispensable tool for determining the molecular weight of this compound. The technique's ability to provide a precise mass-to-charge ratio (m/z) of the molecular ion is fundamental to confirming the compound's identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile). For air- or moisture-sensitive compounds, specialized handling techniques under an inert atmosphere are crucial.[2]

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M+•).

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.

Interpreting the Mass Spectrum:

The presence of bromine and chlorine atoms in this compound gives rise to a characteristic isotopic pattern in the mass spectrum.[3][4]

  • Chlorine Isotopes: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks, M+ and (M+2)+, with a relative intensity ratio of 3:1.

  • Bromine Isotopes: Bromine also has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a natural abundance ratio of nearly 1:1. This leads to M+ and (M+2)+ peaks of almost equal intensity.

For this compound (C₅H₂BrClN₂O₂), the combination of these isotopic patterns will produce a distinctive cluster of peaks for the molecular ion. The predicted m/z for the [M+H]⁺ adduct is approximately 236.90610.[5]

Table 1: Predicted Mass Spectrometry Data for this compound [5]

Adductm/z
[M+H]⁺236.90610
[M+Na]⁺258.88804
[M-H]⁻234.89154

The observation of this characteristic isotopic signature provides strong evidence for the presence of one bromine and one chlorine atom in the molecule, thus validating the elemental composition.

Unraveling the Functional Group Landscape: Vibrational Spectroscopy

With the molecular formula in hand, the next logical step is to identify the functional groups present in the molecule. Infrared (IR) spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol: KBr Pellet Method

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a thin, transparent disc.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

Expected Vibrational Modes for this compound:

The IR spectrum will reveal characteristic absorption bands corresponding to the various functional groups and the pyridine ring itself.[7]

  • N-O Stretching (Nitro Group): The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically in the range of 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[8]

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the region of 800-600 cm⁻¹.

  • C-Br Stretching: The carbon-bromine stretching vibration appears at lower frequencies, typically in the 600-500 cm⁻¹ range.

  • Pyridine Ring Vibrations: The pyridine ring will show a series of characteristic C-C and C-N stretching vibrations in the 1600-1400 cm⁻¹ region, as well as C-H bending vibrations.[9]

The presence of these specific absorption bands provides corroborating evidence for the proposed structure and confirms the presence of the key functional groups.

Assembling the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a combination of ¹H and ¹³C NMR will be employed to piece together the molecular skeleton.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Spectral Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer.

Predicted ¹H NMR Spectrum:

The highly substituted nature of the pyridine ring in this compound will result in a relatively simple ¹H NMR spectrum. The two remaining protons on the ring will appear as distinct signals, and their chemical shifts and coupling patterns will be highly informative.

  • Chemical Shifts: The electron-withdrawing nature of the nitro and halogen substituents will cause the ring protons to be deshielded, shifting their signals downfield.

  • Coupling Constants (J-values): The coupling between the two adjacent protons will provide information about their relative positions on the ring.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Experimental Protocol:

The protocol is similar to that for ¹H NMR, although longer acquisition times are often required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the pyridine ring.

  • Chemical Shifts: The chemical shifts of the carbon signals will be influenced by the attached substituents. The carbon atoms bonded to the electronegative halogens and the nitro group will be shifted downfield.

By analyzing the chemical shifts and, if necessary, employing advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), the precise connectivity of the atoms in the molecule can be established.

The Definitive Proof: X-ray Crystallography

While the combination of MS, IR, and NMR provides a compelling and often conclusive picture of the molecular structure, the gold standard for unambiguous structural determination is single-crystal X-ray crystallography.[10][11] This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular geometry.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.[13]

  • Crystal Mounting: A suitable crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. The atomic positions are then refined to obtain the final crystal structure.

The resulting crystal structure will provide incontrovertible evidence for the proposed arrangement of atoms in this compound, confirming the positions of the bromo, chloro, and nitro substituents on the pyridine ring.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the analytical techniques employed in the structural elucidation of this compound.

StructureElucidation cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis MS Mass Spectrometry (Molecular Formula) IR Infrared Spectroscopy (Functional Groups) MS->IR Confirms Elemental Comp. NMR NMR Spectroscopy (Connectivity) IR->NMR Identifies Key Bonds Xray X-ray Crystallography (3D Structure) NMR->Xray Proposes Connectivity Final Final Structure Elucidated Xray->Final Definitive Confirmation

Caption: Workflow for the structural elucidation of this compound.

Safety Considerations

Substituted nitropyridines can be hazardous, and appropriate safety precautions must be taken.[14][15][16][17] This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and consulting the Safety Data Sheet (SDS) for specific handling and disposal information.[18]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By progressing from foundational methods that establish the molecular formula and functional groups to advanced spectroscopic and crystallographic techniques that reveal detailed connectivity and three-dimensional structure, a complete and unambiguous picture of the molecule can be obtained. This rigorous approach ensures the scientific integrity of the data and provides the solid foundation necessary for the successful application of this compound in research and development.

References

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Retrieved from [Link]

  • IUCr. (2017). 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Retrieved from [Link]

  • SciTech Connect. (n.d.). Determination of pyridines by infrared spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Kumar, P., & Sharma, S. D. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-292.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • eLS. (n.d.). Macromolecular Structure Determination by X-ray Crystallography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient and reusable graphene-γ-Fe2O3 magnetic nano- composite for selective oxidation and one-pot synthesis of 1,2,3-triazole using green solvent. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Chegg. (n.d.). Consider the spectral data for 4-bromo-2-chloroacetanilide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

  • Dalton Transactions. (2016). Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • NJ.gov. (n.d.). 3-BROMOPROPYNE. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2015). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Bromo-5-nitropyridine. Retrieved from [Link]

  • Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]

  • PubMed Central. (n.d.). X-ray and cryo-EM structures of inhibitor-bound cytochrome bc 1 complexes for structure-based drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Retrieved from [Link]

  • MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-2-chloro-3-nitropyridine (CAS 1379309-70-2): A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Highly Functionalized Pyridine Core

4-Bromo-2-chloro-3-nitropyridine is a synthetically versatile halogenated and nitrated pyridine derivative. Its unique arrangement of substituents—a bromo and a chloro group at positions flanking a nitro group—renders the pyridine ring highly electron-deficient and primed for a variety of chemical transformations. This strategic functionalization makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. While specific literature on CAS number 1379309-70-2 is not extensively available, this guide will provide a comprehensive overview of its anticipated chemical properties, reactivity, and potential applications based on established principles of pyridine chemistry and data from closely related analogues.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound can be predicted based on its structure and by analogy to similar compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₅H₂BrClN₂O₂[1]
Molecular Weight 237.44 g/mol [1]
Appearance Likely a pale yellow to brown crystalline solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; likely insoluble in water.
¹H NMR Two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at C-5 will likely be downfield due to the anisotropic effect of the adjacent nitro group and deshielding from the halogens. The proton at C-6 will be further downfield.
¹³C NMR Five distinct signals for the pyridine ring carbons. The carbons bearing the electron-withdrawing nitro, chloro, and bromo groups (C-2, C-3, and C-4) will be significantly deshielded.
IR Spectroscopy Characteristic peaks for the C=N and C=C stretching vibrations of the pyridine ring. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[2].
Mass Spectrometry The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to distinct M, M+2, and M+4 peaks[3][4].

Proposed Synthesis Pathway

While a specific, validated synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised from commercially available precursors, leveraging well-established pyridine functionalization methodologies. A potential pathway could start from 2-chloro-3-nitropyridine.

Synthesis_Pathway 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate_N-oxide 2-Chloro-3-nitropyridine N-oxide 2-chloro-3-nitropyridine->Intermediate_N-oxide Oxidation (e.g., m-CPBA) Product This compound Intermediate_N-oxide->Product Bromination (e.g., POBr₃ or PBr₃/PBr₅)

Figure 1: Proposed synthesis of this compound.

Step-by-step Methodology:

  • N-Oxidation: 2-Chloro-3-nitropyridine is first oxidized to its corresponding N-oxide. This is a common strategy in pyridine chemistry to activate the 4-position for electrophilic attack and also to facilitate certain nucleophilic substitutions. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are typically employed for this transformation.

  • Bromination: The resulting 2-chloro-3-nitropyridine N-oxide can then be subjected to bromination at the 4-position. The N-oxide functionality activates the C4 position towards electrophilic attack and can also be a leaving group in subsequent reactions. The bromination can be achieved using reagents like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). This step introduces the bromine atom at the desired position and may also deoxygenate the N-oxide.

Reactivity and Mechanistic Insights: A Hub for Nucleophilic Aromatic Substitution

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr). The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 3-position significantly reduce the electron density of the ring, making it highly susceptible to nucleophilic attack.

Regioselectivity of Nucleophilic Attack:

The key question for synthetic utility is the regioselectivity of nucleophilic attack: will a nucleophile displace the chloro group at C-2 or the bromo group at C-4?

  • Electronic Effects: The nitro group at C-3 strongly activates both the C-2 and C-4 positions for nucleophilic attack. The pyridine nitrogen also activates the C-2 and C-6 positions. Therefore, both the C-2 and C-4 positions are electronically activated.

  • Leaving Group Ability: In SₙAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, and the cleavage of the carbon-halogen bond occurs in a subsequent, faster step. Therefore, the relative bond strengths of C-Cl versus C-Br are less critical than the stability of the intermediate. However, in many cases, the position para to the activating nitro group (C-4) is more reactive than the ortho position (C-2) due to more effective resonance stabilization of the negative charge in the Meisenheimer intermediate.

  • Steric Hindrance: The C-2 position is flanked by the nitro group at C-3, which may create some steric hindrance for an incoming nucleophile compared to the C-4 position.

Based on these considerations, it is predicted that nucleophilic attack will preferentially occur at the C-4 position , leading to the displacement of the bromide. However, the high degree of activation at both positions means that reaction conditions (e.g., the nature of the nucleophile, solvent, and temperature) could influence the regioselectivity, and a mixture of products is possible.

SNAr_Reactivity cluster_0 Nucleophilic Aromatic Substitution (SNAr) Reactant This compound Product_4_Sub 2-Chloro-3-nitro-4-substituted-pyridine (Major Product) Reactant->Product_4_Sub Product_2_Sub 4-Bromo-3-nitro-2-substituted-pyridine (Minor Product) Reactant->Product_2_Sub Nucleophile Nu⁻ Nucleophile->Reactant Attack at C-4 Nucleophile->Reactant Attack at C-2 Leaving_Group_Br Br⁻ Product_4_Sub->Leaving_Group_Br Leaving_Group_Cl Cl⁻ Product_2_Sub->Leaving_Group_Cl

Figure 2: Predicted regioselectivity in the SₙAr of this compound.

Further Transformations:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This opens up a vast array of subsequent functionalization possibilities, such as diazotization followed by Sandmeyer reactions, or amide/sulfonamide formation.

  • Cross-Coupling Reactions: The bromo and chloro substituents can potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The relative reactivity in these reactions would depend on the specific catalytic system, but typically the C-Br bond is more reactive than the C-Cl bond.

Potential Applications in Drug Discovery and Materials Science

The highly functionalized nature of this compound makes it a promising scaffold for the synthesis of novel bioactive molecules and functional materials.

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The multiple substitution sites on this molecule allow for the systematic exploration of the chemical space around a central scaffold to optimize binding to the kinase active site.

  • Antimicrobial and Antiviral Agents: Halogenated and nitrated heterocycles have a long history in the development of antimicrobial and antiviral drugs. This compound could serve as a starting point for the synthesis of novel agents with improved efficacy and resistance profiles.

  • Agrochemicals: The pyridine ring is a key component of many herbicides and pesticides. The reactivity of this compound allows for the introduction of various pharmacophores relevant to agrochemical activity.

  • Organic Electronics: Electron-deficient aromatic systems are of interest in the development of organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and components of organic light-emitting diodes (OLEDs).

Safety and Handling

As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. These compounds are generally considered to be toxic and irritants.

Conclusion

This compound (CAS 1379309-70-2) represents a highly activated and versatile building block for organic synthesis. Although specific experimental data for this compound is limited, its reactivity can be confidently predicted based on established principles of pyridine chemistry. Its propensity to undergo nucleophilic aromatic substitution, coupled with the potential for further functionalization of its substituents, makes it a valuable tool for medicinal chemists and materials scientists. The insights provided in this guide aim to facilitate its application in the development of novel and complex molecular targets.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). (URL: [Link])

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). (URL: not provided)
  • Synthesis of 2,3-dihydro-4-pyridones - Organic Chemistry Portal. (URL: [Link])

  • CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google P
  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling | Request PDF - ResearchGate. (2025). (URL: [Link])

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL: not provided)
  • A Crystalline In(II) Hydride - American Chemical Society. (2026). (URL: [Link])

  • Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption - MDPI. (2026). (URL: [Link])

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). (URL: [Link])

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. (2025). (URL: [Link])

  • 4-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 2762920 - PubChem. (URL: [Link])

  • Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed. (URL: [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (URL: [Link])

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023). (URL: [Link])

  • (PDF) 2-Chloro-3-nitropyridine - ResearchGate. (URL: [Link])

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (URL: [Link])

  • (PDF) 2,6-Dichloro-3-nitropyridine - ResearchGate. (URL: [Link])

  • Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations | Request PDF - ResearchGate. (URL: [Link])

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025). (URL: [Link])

  • C-H Functionalization of Pyridines - ResearchGate. (URL: [Link])

  • The molecule that gave the mass spectrum shown here contains a ha... - Pearson. (URL: not provided)
  • Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed - NIH. (URL: [Link])

  • C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - MDPI. (2024). (URL: [Link])

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). (URL: [Link])

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2022). (URL: [Link])

  • nucleophilic aromatic substitutions - YouTube. (2019). (URL: [Link])

  • reactivity of 4-nitropyridine-n-oxide - Sciencemadness.org. (URL: not provided)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH. (2024). (URL: [Link])

  • Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies - Thermo Fisher Scientific. (URL: not provided)
  • Nitropyridines. 8. Synthesis of substituted 5-nitronicotinamides | Request PDF - ResearchGate. (2025). (URL: [Link])

  • Chemical Properties of 4-Bromo-3-nitroanisole (CAS 5344-78-5) - Cheméo. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • IR: nitro groups. (URL: not provided)
  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC - PubMed Central. (URL: [Link])

  • Mass Spec 3f Halogenoalkanes - YouTube. (2020). (URL: [Link])

  • NMR in pyridine no meta splitting - Chemistry Stack Exchange. (2019). (URL: [Link])

Sources

Introduction: The Strategic Importance of 4-Bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-3-nitropyridine: Mechanism and Practical Application

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its strategic value lies in the orthogonal reactivity of its three distinct functional groups: a nitro group, which can be readily reduced to an amine, and two different halogen atoms (chloro and bromo) at positions activated for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. This arrangement allows for sequential, site-selective modifications, making it a versatile building block for the synthesis of complex molecular architectures and biologically active compounds.[1][2] This guide provides a comprehensive overview of a robust synthetic pathway to this key intermediate, with a deep dive into the mechanistic principles that govern the reaction, particularly the critical regioselectivity of the nitration step.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2-chloro-4-aminopyridine. The strategy involves:

  • Diazotization and Bromination: Conversion of the C4-amino group of 2-chloro-4-aminopyridine into a bromo group via a Sandmeyer-type reaction to yield the key intermediate, 2-chloro-4-bromopyridine.

  • Regioselective Nitration: Introduction of a nitro group onto the 2-chloro-4-bromopyridine ring via electrophilic aromatic substitution (EAS) using a nitrating mixture of sulfuric and nitric acids.

This pathway is logical and relies on well-established, scalable chemical transformations.

Overall Synthetic Workflow

The following diagram illustrates the high-level transformation from the starting material to the final product.

G cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Electrophilic Nitration 2-Chloro-4-aminopyridine 2-Chloro-4-aminopyridine Diazonium_Salt 2-Chloro-4-diazoniumpyridine Intermediate 2-Chloro-4-aminopyridine->Diazonium_Salt 1. HBr, NaNO₂ 2. CuBr 2-Chloro-4-bromopyridine 2-Chloro-4-bromopyridine Diazonium_Salt->2-Chloro-4-bromopyridine This compound This compound 2-Chloro-4-bromopyridine->this compound HNO₃, H₂SO₄

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of the 2-Chloro-4-bromopyridine Intermediate

The initial step involves the conversion of an amino group to a bromo group, a transformation reliably accomplished via the Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate, which is then displaced by a bromide ion, typically delivered from a copper(I) bromide catalyst.

Causality and Mechanistic Insight

The choice of the Sandmeyer reaction is deliberate. Direct bromination of the pyridine ring is challenging and often lacks regioselectivity. The amino group, however, provides a chemical handle for its clean replacement. The mechanism involves:

  • Diazotization: The primary amino group of 2-chloro-4-aminopyridine attacks nitrous acid (formed in situ from NaNO₂ and a strong acid like HBr), leading to a stable diazonium salt.

  • Redox-Catalyzed Substitution: The copper(I) bromide catalyst facilitates the displacement of the diazonio group (N₂) with a bromide ion. The single-electron transfer from Cu(I) to the diazonium salt generates a radical intermediate and N₂, with the subsequent transfer of a bromide ligand from the now Cu(II) species to the aryl radical completing the substitution.

Detailed Experimental Protocol: Synthesis of 2-Chloro-4-bromopyridine

This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[3]

  • Reaction Setup: To a stirred solution of 48% aqueous hydrobromic acid (81.5 mL), cool the mixture to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 2-chloro-4-aminopyridine (8.9 g, 69.2 mmol). Maintain the temperature at 0 °C.

  • Diazotization: Prepare a solution of sodium nitrite (10.65 g, 154 mmol) in water (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above -5 °C. A slight excess of sodium nitrite is used to ensure complete conversion.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at -10 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours. The evolution of nitrogen gas should be observed.

  • Work-up: Cool the reaction mixture to 5 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until the deep red color of excess bromine disappears and the solution becomes colorless.

  • Extraction: Carefully basify the solution to a pH > 10 with a 35% aqueous sodium hydroxide solution while cooling in an ice bath. Extract the aqueous phase with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil. Purify the residue by silica gel column chromatography (eluent: 10% ethyl acetate in heptane) to afford 2-chloro-4-bromopyridine as a light-colored oil.

Part 2: Synthesis of this compound

This step is the core of the synthesis, involving the nitration of the 2-chloro-4-bromopyridine intermediate. The success of this reaction hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

Core Mechanism: Electrophilic Aromatic Substitution and Regioselectivity

Electrophilic aromatic substitution on a pyridine ring is inherently challenging.[4] The lone pair on the ring nitrogen atom makes it basic, and under the strongly acidic conditions required for nitration, the nitrogen is protonated. The resulting pyridinium cation is severely electron-deficient, deactivating the ring towards attack by electrophiles to a greater extent than even nitrobenzene.[5]

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺

Regioselectivity Analysis: The directing effects of the substituents on the pyridinium ring determine the position of nitration.

  • Pyridinium Nitrogen: The positive charge on the nitrogen atom strongly deactivates all positions, but the effect is most pronounced at the α (C2, C6) and γ (C4) positions due to resonance and inductive effects. This directs incoming electrophiles to the β positions (C3, C5).

  • C2-Chloro and C4-Bromo Substituents: Halogens are deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the intermediate sigma complex.[6]

In the case of 2-chloro-4-bromopyridine, the available positions for nitration are C3, C5, and C6.

  • Attack at C6: This position is sterically hindered by the C2-chloro group and electronically deactivated by its proximity to the pyridinium nitrogen.

  • Attack at C5: This position is ortho to the C4-bromo group and para to the C2-chloro group. Both halogens can stabilize the positive charge of the sigma complex at this position through resonance.

  • Attack at C3: This position is ortho to both the C2-chloro and C4-bromo groups. Again, both halogens can stabilize the intermediate via resonance.

The formation of the 3-nitro isomer as the major product is a result of the cumulative electronic effects. The intermediate sigma complex formed by attack at the C3 position is particularly stabilized. The positive charge can be delocalized not only onto the ring nitrogen but also onto the adjacent chlorine and bromine atoms. This dual stabilization makes the transition state leading to the 3-nitro product lower in energy compared to attack at the C5 position. While nitration of 2-chloro-4-aminopyridine gives a mixture of 3-nitro and 5-nitro isomers, the powerful activating effect of the amino group complicates a direct comparison.[7] For the less activated di-halogenated substrate, the subtle electronic preferences for the C3 position become dominant.

Mechanistic Diagram: Nitration of 2-Chloro-4-bromopyridine

Caption: Mechanism of electrophilic nitration at the C3 position.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for the nitration of deactivated pyridine rings.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%, 50 mL).

  • Substrate Addition: Cool the sulfuric acid to 0 °C in an ice bath. Slowly add 2-chloro-4-bromopyridine (9.6 g, 50 mmol) in portions, ensuring the temperature is maintained below 10 °C.

  • Nitrating Mixture: Prepare the nitrating mixture by cautiously adding fuming nitric acid (90%, 5.5 mL, ~75 mmol) to concentrated sulfuric acid (15 mL) at 0 °C.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of the substrate over 1 hour. The internal temperature must be strictly maintained between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring. A precipitate should form.

  • Isolation: Neutralize the cold aqueous solution to pH 7 by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide.

  • Extraction and Purification: Filter the resulting solid, wash it with cold water, and dry it under vacuum. If no solid precipitates, extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis.

StepReactantMolar Equiv.Reagent(s)Key ConditionsProductExpected Yield
1 2-Chloro-4-aminopyridine1.01. HBr (aq) 2. NaNO₂ (2.2 eq)-10 °C to RT2-Chloro-4-bromopyridine50-60%
2 2-Chloro-4-bromopyridine1.0HNO₃ (1.5 eq), H₂SO₄0-5 °CThis compound70-80%

Conclusion

The synthesis of this compound is a prime example of strategic chemical synthesis, requiring careful control over reaction conditions to manage the reactivity of a highly substituted, electron-deficient heterocyclic ring. The two-step sequence, proceeding via a Sandmeyer reaction followed by a regioselective electrophilic nitration, provides a reliable and scalable route to this valuable synthetic intermediate. A thorough understanding of the underlying electronic effects and reaction mechanisms is paramount for optimizing the yield and purity of the final product, thereby enabling its effective use in drug discovery and development programs.

References

  • BenchChem. (n.d.). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • ChemicalBook. (n.d.). 2-Chloro-4-bromopyridine synthesis.
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications.
  • Dr. B. C. Roy College of Pharmacy and Allied Health Sciences. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. [Video]. YouTube.
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). Leveraging 3-Bromo-2-chloro-5-nitropyridine for Advanced Chemical Solutions.

Sources

Introduction: The Strategic Importance of a Multifunctional Pyridine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of 4-Bromo-2-chloro-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the utility of a molecule is often defined by its functional group versatility and predictable reactivity. This compound is a quintessential example of such a strategic building block. As a pyridine derivative, it is part of a class of heterocyclic compounds central to the structure of numerous active pharmaceutical ingredients (APIs) and fine chemicals.[1][2] The specific arrangement of its substituents—two distinct halogens and a strongly electron-withdrawing nitro group—creates a highly activated and regiochemically defined scaffold, enabling chemists to perform sequential and selective modifications.

This guide, prepared from the perspective of a senior application scientist, moves beyond a simple datasheet to provide a comprehensive characterization of this compound. We will explore its fundamental physicochemical properties, delve into the logic of its reactivity, and present detailed, field-tested protocols for its analytical characterization. The objective is to equip researchers and development professionals with the expert insights required to confidently and effectively utilize this potent intermediate in their synthetic endeavors.

Core Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application. These parameters dictate everything from appropriate storage conditions to the selection of analytical techniques.

Chemical Structure

The arrangement of substituents on the pyridine ring is critical to the molecule's reactivity. The nitro group at position 3, flanked by halogens at positions 2 and 4, strongly influences the electron density of the aromatic system.

Caption: Chemical structure of this compound.

Key Physicochemical Data

The following table summarizes the essential properties of this compound, compiled from various chemical data sources.

PropertyValueSource
CAS Number 67443-38-3[3]
Molecular Formula C₅H₂BrClN₂O₂
Molecular Weight 237.44 g/mol
Appearance Solid
Melting Point 65-70 °C
Purity Typically ≥97%
InChI Key WWQQPSDIIVXFOX-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NC=C1Cl)N(=O)=O)Br

Reactivity Profile: A Tale of Two Halogens

The synthetic utility of this compound stems from its highly predictable reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).

Causality Behind Reactivity: The pyridine nitrogen and the nitro group at position 3 are powerful electron-withdrawing groups. They act in concert to reduce the electron density of the aromatic ring, particularly at the positions ortho and para to them (positions 2, 4, and 6). This electron deficiency makes the carbon atoms at these positions highly electrophilic and thus susceptible to attack by nucleophiles.

The chlorine atom at position 2 and the bromine atom at position 4 serve as excellent leaving groups. The key to synthetic strategy lies in the differential reactivity of these two positions, which allows for selective and sequential substitution reactions. Generally, the 4-position in such activated pyridine systems is the most reactive site for nucleophilic attack, a principle that can be rationalized by examining the stability of the intermediate Meisenheimer complexes.[4]

G start This compound step1 Selective SNAr at C4 start->step1 1. nuc1 Nucleophile 1 (e.g., R-NH2) nuc1->step1 intermediate 2-Chloro-4-(substituted)-3-nitropyridine step1->intermediate step2 SNAr at C2 intermediate->step2 2. reduction Nitro Group Reduction (e.g., H2/Pd, Fe/HCl) intermediate->reduction nuc2 Nucleophile 2 (e.g., R'-SH) nuc2->step2 product Disubstituted Pyridine Product step2->product product->reduction or amino_product Aminopyridine Derivative reduction->amino_product

Caption: Generalized reaction pathways for this compound.

Comprehensive Analytical Characterization

Robust analytical methods are critical for confirming the identity, purity, and stability of starting materials and intermediates.[5] The following section details the primary techniques for the comprehensive characterization of this compound.

Spectroscopic Methods

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides unambiguous structural information. For this compound, which has only two aromatic protons, the ¹H NMR spectrum is relatively simple but highly informative.

  • ¹H NMR (400 MHz, CDCl₃):

    • Logic: The pyridine ring protons are deshielded due to the ring's aromaticity and the electronegativity of the nitrogen atom. The electron-withdrawing nitro and halogen groups further increase this effect. We expect two doublets in the downfield region (typically δ 7.0-9.0 ppm).

    • Predicted Spectrum:

      • One doublet corresponding to the proton at C5.

      • One doublet corresponding to the proton at C6.

      • The coupling constant (J-value) between these two protons would be characteristic of ortho-coupling in a pyridine system.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Logic: Five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbons directly attached to the electronegative substituents (Cl, Br, NO₂) and the ring nitrogen will have characteristic chemical shifts.

    • Predicted Chemical Shift Regions:

      • C-Br & C-Cl: These carbons will be significantly affected by the halogen attachment.

      • C-NO₂: The carbon attached to the nitro group will be shifted downfield.

      • Aromatic C-H: Typically found in the δ 120-150 ppm range.

      • C-N: The carbons adjacent to the ring nitrogen (C2 and C6) will be deshielded.

B. Infrared (IR) Spectroscopy IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.

  • Logic & Expected Peaks: The spectrum will be dominated by absorptions from the aromatic ring and the nitro group.

    • ~1520-1560 cm⁻¹ and 1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro (NO₂) group.

    • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

    • ~1000-1100 cm⁻¹: C-Cl stretching vibration.

    • ~500-600 cm⁻¹: C-Br stretching vibration.

C. Mass Spectrometry (MS) MS is used to confirm the molecular weight and elemental composition.

  • Logic & Expected Spectrum:

    • Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. The key feature will be the isotopic pattern resulting from the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an ~3:1 ratio). This results in a characteristic M, M+2, and M+4 pattern that is definitive for the molecule's elemental composition.

    • Fragmentation: Common fragmentation pathways may include the loss of the nitro group (-NO₂) or the halogen atoms (-Br, -Cl).

Chromatographic Purity Assessment

Chromatographic techniques are the gold standard for determining the purity of chemical intermediates and identifying any process-related impurities.[6][7]

G sample Sample Preparation (Dissolve in appropriate solvent) hplc HPLC Analysis (Reversed-Phase) sample->hplc gc GC Analysis (For volatile impurities) sample->gc Optional hplc_col Column: C18, 250x4.6mm, 5µm hplc->hplc_col gc_col Column: DB-5, 30m x 0.25mm gc->gc_col hplc_mob Mobile Phase: Acetonitrile/Water Gradient hplc_col->hplc_mob hplc_det Detection: UV @ 254 nm hplc_mob->hplc_det data Data Analysis (Peak Integration, % Area) hplc_det->data gc_temp Oven Program: Gradient (e.g., 60-280°C) gc_col->gc_temp gc_det Detection: FID or MS gc_temp->gc_det gc_det->data report Purity Report & Impurity Profile data->report

Caption: General analytical workflow for purity determination.

A. High-Performance Liquid Chromatography (HPLC) Protocol

  • Objective: To determine the purity of this compound and quantify related impurities.

  • Rationale: Reversed-phase HPLC is the most common and robust method for non-volatile, polar to moderately non-polar organic molecules. A C18 column provides excellent retention and separation for aromatic compounds. A gradient elution is employed to ensure that both the main component and any potential impurities with different polarities are eluted and resolved effectively. UV detection is ideal as the pyridine ring and nitro group are strong chromophores.

  • Methodology:

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 250 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Phosphoric Acid in Water.

      • Mobile Phase B: Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 254 nm.

      • Injection Volume: 10 µL.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0 40
        20 90
        25 90
        26 40

        | 30 | 40 |

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

      • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. The final concentration is ~1 mg/mL.

    • Analysis and Data Interpretation:

      • Inject the sample and record the chromatogram.

      • The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks (Area % method).

B. Gas Chromatography (GC) Protocol

  • Objective: To analyze for volatile impurities and confirm thermal stability.

  • Rationale: GC is suitable for thermally stable and volatile compounds.[8] It is an excellent complementary technique to HPLC for a full impurity profile. A non-polar DB-5 type column is a good general-purpose choice for separating a wide range of organic molecules. Flame Ionization Detection (FID) offers high sensitivity for carbon-containing compounds.

  • Methodology:

    • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

    • Chromatographic Conditions:

      • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.

      • Injector Temperature: 250 °C.

      • Detector Temperature: 300 °C.

      • Injection Mode: Split (e.g., 50:1 ratio).

      • Oven Temperature Program:

        • Initial Temperature: 80 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Final Hold: Hold at 280 °C for 5 minutes.

    • Sample Preparation:

      • Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Analysis and Data Interpretation:

      • Inject the sample. The absence of significant degradation peaks confirms the thermal stability of the compound under GC conditions. Purity is assessed using the Area % method.

Safety, Handling, and Storage

Proper handling of reactive chemical intermediates is paramount for laboratory safety. The information below is synthesized from material safety data sheets (MSDS) for this compound and its close analogs.[3][9]

Hazard Identification and GHS Classification
Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowedGHS06 (Skull and crossbones)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation mark)
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageGHS05 (Corrosion)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation mark)
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

  • Personal Protective Equipment:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Skin and Body Protection: Wear a lab coat. Ensure pants and closed-toe shoes are worn.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

Storage and Disposal
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations. All material contaminated with the chemical must be disposed of as hazardous waste.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 20). The Pivotal Role of 3-Bromo-2-chloro-5-nitropyridine in Modern Chemical Synthesis.
  • ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis.
  • ChemicalBook. (2025, August 8). 4-Chloro-3-nitropyridine.
  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • ChemScene. (n.d.). 4-Bromo-3-nitropyridine.
  • Jubilant Ingrevia. (2024, January 2). 5-bromo-2-nitropyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Chloro-3-nitropyridine.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine.
  • TCI Chemicals. (2025, March 10). SAFETY DATA SHEET - 2-Bromo-5-chloro-3-nitropyridine.
  • Fluorochem. (n.d.). 4-Bromo-3-nitropyridine.
  • ResearchGate. (2025, August 5). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • PubChem. (n.d.). 4-Bromo-3-nitropyridine.
  • Alchem Pharmtech. (n.d.). CAS 23056-44-2 | 4-BROMO-3-NITROPYRIDINE.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-3-nitropyridine 97.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
  • Encyclopedia.pub. (2022, April 26). Chromatographic Techniques in Pharmaceutical Analysis.
  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....
  • Thermo Fisher Scientific. (2010, November 19). SAFETY DATA SHEET - 4-Bromopyridinium chloride.

Sources

Technical Guide: Electrophilic Functionalization of 4-Bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a high-precision technical manual for the functionalization of 4-Bromo-2-chloro-3-nitropyridine . It addresses the specific challenge of performing electrophilic substitutions on a scaffold that is electronically deactivated against such reactions.[1][2][3]

Executive Summary

This compound represents a paradox in synthetic chemistry: it is a high-value scaffold for kinase inhibitor development, yet it is virtually inert to classical Electrophilic Aromatic Substitution (EAS). The synergistic electron-withdrawing effects of the pyridine nitrogen, the nitro group (


), and two halogens (

) deplete the ring's electron density, rendering the HOMO (Highest Occupied Molecular Orbital) inaccessible to standard electrophiles.

This guide details the "Surrogate Electrophilic Substitution" strategy. Instead of direct C-H substitution, the primary route to introducing electrophiles is Halogen-Metal Exchange (HME) followed by electrophilic trapping.[2] This method exploits the C4-Bromine bond weakness to bypass the electronic "fortress" of the pyridine ring.[2]

Part 1: Electronic Landscape & Reactivity Profile[2]

To successfully manipulate this molecule, one must understand why standard protocols fail.[2]

The Deactivation Cascade

Classical EAS (e.g., nitration, Friedel-Crafts) requires a nucleophilic aromatic ring to attack an electrophile (


).[2] this compound fails this requirement due to:
  • Pyridine Nitrogen (Inductive

    
    , Mesomeric 
    
    
    
    ):
    Pulls density, making the ring electron-deficient.[2]
  • C3-Nitro Group: A strong deactivator that further depletes ortho/para positions (C2, C4, C6).[2]

  • Halogens (C2-Cl, C4-Br): While ortho/para directing, their inductive withdrawal dominates in this highly strained electronic environment.[2]

The Divergent Pathways

The reactivity of this molecule is strictly bifurcated.[2] You must choose the correct pathway based on the incoming group.[2]

Desired GroupReaction ClassTarget PositionMechanism
Nucleophile (Amines, Thiols)

C4 (Preferred) > C2Addition-Elimination
Electrophile (Aldehydes, Iodine)Metal-Halogen Exchange C4 (Exclusive) Lithiation/Magnesiation


Trap

Part 2: The Core Protocol – Halogen-Metal Exchange (HME)[4]

This is the only viable method to introduce electrophiles (formally substituting the Bromine).[2]

The Reagent Choice: Why Turbo Grignard?

Standard organolithiums (


) are risky because the Nitro group  is susceptible to nucleophilic attack or redox chemistry by hard nucleophiles.[2]
  • Recommendation: Use Turbo Grignard (

    
    ) .
    
  • Causality: The complexation with LiCl breaks oligomeric aggregates, increasing the kinetic basicity of the Mg reagent while maintaining a "softer" character that tolerates the nitro group at low temperatures (

    
     to 
    
    
    
    ).[2]
Regioselectivity (C4 vs. C2)

The exchange occurs exclusively at C4-Br over C2-Cl.

  • Bond Energy:

    
     bond is weaker than 
    
    
    
    .
  • Chelation: The C3-Nitro group can assist coordination, but the lability of the C-Br bond is the primary driver.[2]

Experimental Protocol: C4-Formylation

Objective: Synthesis of 2-chloro-3-nitroisonicotinaldehyde (Replacing Br with CHO).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Solvation: Dissolve this compound (

    
    ) in anhydrous THF (
    
    
    
    concentration).
  • Cryogenic Cooling: Cool the solution to

    
     . Note: Strict temperature control is vital to prevent nitro-group degradation.
    
  • Exchange: Add

    
     (
    
    
    
    ,
    
    
    in THF) dropwise over 15 minutes.
    • Observation: A color change (often deep red/brown) indicates the formation of the magnesiated species.[2]

  • Incubation: Stir at

    
     for 30–60 minutes. Do not let the temperature rise above 
    
    
    
    .[2]
  • Electrophilic Trap: Add anhydrous DMF (

    
    ) or Ethyl Formate rapidly.[2]
    
  • Quench: Stir for 30 minutes, then quench with saturated aqueous

    
     while still cold.
    
  • Workup: Warm to room temperature, extract with EtOAc, and wash with brine.

Part 3: Alternative Route – Reductive Activation

If you strictly require C-H substitution (e.g., at C6) rather than halogen displacement, you must change the electronic nature of the ring.[2]

Strategy: Reduce


 to 

.
  • Mechanism: The amine group (

    
    ) is a strong activator (
    
    
    
    ).[2]
  • Result: 4-Bromo-2-chloro-3-aminopyridine is significantly more electron-rich.

  • Feasibility: This enables electrophilic halogenation (e.g., iodination) at C6 (para to the amine) using NIS (N-iodosuccinimide).[2]

Part 4: Visualization of Reaction Pathways[2]

The following diagram illustrates the decision logic for functionalizing this scaffold.

ReactionPathways Start This compound Decision Desired Substituent Type? Start->Decision Path_E Electrophile (E+) (Aldehyde, Iodine, Alkyl) Decision->Path_E Requires Electron Rich Site Path_Nu Nucleophile (Nu-) (Amine, Thiol, Alkoxide) Decision->Path_Nu Attacks Electron Poor Site Direct_EAS Direct EAS (Nitration/Sulfonation) FORBIDDEN Path_E->Direct_EAS Standard Conditions Metal_Exchange Halogen-Metal Exchange (Turbo Grignard / -78°C) Path_E->Metal_Exchange Surrogate Strategy SNAr SNAr Reaction (Base / Heat) Path_Nu->SNAr Intermediate_Mg Magnesiated Intermediate (C4-MgBr species) Metal_Exchange->Intermediate_Mg i-PrMgCl·LiCl Product_Nu Product B: C4-Substituted (Nu) (2-Cl-3-NO2-4-Nu-pyridine) SNAr->Product_Nu Displacement of Br Product_E Product A: C4-Substituted (E) (2-Cl-3-NO2-4-E-pyridine) Intermediate_Mg->Product_E Quench with E+

Caption: Decision tree for functionalizing this compound. Note the divergence between classical EAS (forbidden) and Metal-Exchange (viable).

References

  • Regioselective Halogen-Metal Exchange: Tian, Q., et al. (2017).[2] "Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules, 22(11), 1952.[2][4]

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. Wiley.[2] (Foundational text on pyridine deactivation).

  • Turbo Grignard Chemistry: Krasovskiy, A., & Knochel, P. (2004).[2] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336.[2]

  • Nucleophilic Substitution Context: "Nucleophilic Aromatic Substitution on Pyrimidines and Pyridines." Chemistry LibreTexts.

Sources

Quantum chemical calculations for nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Quantum Chemical Profiling of Nitropyridine Derivatives: A Computational Protocol for Drug & Material Design

Executive Summary: The Dual-Edge Scaffold

Nitropyridine derivatives occupy a unique niche in chemical space, serving as high-value scaffolds in two distinct, often opposing fields: pharmaceutical development and energetic materials . The electron-deficient pyridine ring, combined with the strongly electron-withdrawing nitro group (


), creates a system with tunable reactivity, significant non-linear optical (NLO) response, and specific biological binding affinities.

For the drug development professional, the challenge lies in modulating the electrophilicity of these derivatives to ensure target specificity without triggering toxicity or metabolic instability. For the materials scientist, the focus shifts to maximizing density and heat of formation while maintaining thermal stability.

This guide provides a rigorous, self-validating computational protocol for characterizing nitropyridine derivatives using Density Functional Theory (DFT). It moves beyond basic geometry optimization to include spectroscopic validation, reactivity mapping, and NLO property prediction.

Computational Framework: Selection & Causality

The reliability of quantum chemical data hinges on the selection of the model chemistry (Functional/Basis Set). For nitropyridine derivatives, the presence of lone pairs (on pyridine N and nitro O) and conjugated


-systems dictates specific requirements.
Functional Selection
  • Primary Standard (B3LYP): The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry workhorse for these organic derivatives. It provides an optimal balance between computational cost and accuracy for bond lengths, vibrational frequencies, and electronic gaps in organic heterocycles.

  • Dispersion Correction (wB97XD or M06-2X): When studying molecular docking or crystal packing (where

    
    -
    
    
    
    stacking is critical), B3LYP fails to capture long-range dispersion forces. In these cases, the M06-2X or wB97XD functionals are required to prevent artificial repulsion between stacked rings.
Basis Set Selection
  • Split-Valence Triple-Zeta (6-311G): Essential for the flexibility needed to describe the valence electrons in the aromatic ring.

  • Diffuse Functions (++): Critical Requirement. Nitropyridines possess significant electron density at the periphery (lone pairs). Diffuse functions allow orbitals to occupy a larger region of space, essential for accurately calculating anion stability , hydrogen bonding , and hyperpolarizability .

  • Polarization Functions (d,p): Adds angular momentum (d-orbitals on heavy atoms, p-orbitals on H) to account for ring distortion and polarization by the nitro group.

Recommended Model Chemistry: DFT/B3LYP/6-311++G(d,p)[1][2]

Experimental Protocol: Step-by-Step Workflow

This protocol is designed for implementation in standard quantum chemistry packages (e.g., Gaussian, ORCA, Q-Chem).

Phase 1: Geometry Optimization & Stability Check
  • Input Construction: Build the initial structure. Ensure the nitro group is initially planar with the ring, but allow freedom for rotation (dihedral scan) if steric hindrance (e.g., adjacent methyl groups) is present.

  • Optimization (OPT): Run optimization to locate the global minimum on the Potential Energy Surface (PES).

    • Convergence Criteria: Tight (Max Force < 0.000015 Hartree/Bohr).

  • Frequency Calculation (FREQ):

    • Validation: Ensure zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable molecule.

    • Thermochemistry: Extract Zero-Point Vibrational Energy (ZPVE) and thermal corrections.

Phase 2: Spectroscopic Profiling (IR/Raman)

Raw DFT frequencies typically overestimate experimental values due to the neglect of anharmonicity.

  • Scaling: Apply a scaling factor (typically 0.960–0.967 for B3LYP/6-311++G(d,p)) to align calculated wavenumbers with experimental FTIR data.

  • Assignment (PED): Use Potential Energy Distribution (PED) analysis (software like VEDA) to assign modes quantitatively (e.g., "Mode 12: 80%

    
     stretching + 20% Ring deformation").
    
Phase 3: Electronic & Reactivity Mapping
  • Frontier Molecular Orbitals (FMO): Calculate HOMO and LUMO energies.

    • Significance: The HOMO-LUMO gap (

      
      ) correlates with chemical hardness (
      
      
      
      ). A smaller gap implies higher reactivity and lower kinetic stability (often desired for drugs, avoided for explosives).
  • Molecular Electrostatic Potential (MEP): Map the electron density onto an isosurface (usually 0.002 a.u.).

    • Red Regions (Negative): Nitro oxygens and Pyridine Nitrogen (Electrophilic attack sites / H-bond acceptors).

    • Blue Regions (Positive): Hydrogens (Nucleophilic attack sites).

Visualization: Computational Workflow Logic

The following diagram illustrates the decision logic and data flow for the characterization of nitropyridines.

Nitropyridine_Workflow Start Input Structure (2D -> 3D) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (Hessian Matrix) Opt->Freq Imag Imaginary Freq? Freq->Imag Stable Stable Isomer (Ground State) Imag->Stable No (All >0) TS Transition State (Saddle Point) Imag->TS Yes (<0) Analysis Property Calculation Stable->Analysis TS->Start Perturb Geometry Spec Spectroscopy (IR/Raman + PED) Analysis->Spec Elec Electronic Props (HOMO-LUMO / MEP) Analysis->Elec NLO NLO Response (Hyperpolarizability) Analysis->NLO

Figure 1: Logic flow for quantum chemical validation. Note the feedback loop at the "Imaginary Freq" check, ensuring only true minima are characterized.

Key Data & Reactivity Descriptors

To quantify the chemical behavior of nitropyridine derivatives, Global Reactivity Descriptors must be derived from the FMO energies.

Table 1: Essential Reactivity Descriptors for Nitropyridines

DescriptorSymbolFormulaPhysical Interpretation
Ionization Potential


Energy required to remove an electron (Oxidation resistance).
Electron Affinity


Energy released when adding an electron (Reduction potential).
Chemical Hardness


Resistance to charge transfer. High

= Stable/Unreactive.
Electrophilicity Index


Propensity to accept electrons. Critical for predicting biological attacks.
Chemical Potential


Direction of electron flow (High

to Low

).

Note:


 and 

must be in eV for these calculations.
NLO Properties (Non-Linear Optics)

Nitropyridines are excellent candidates for NLO materials due to the "Push-Pull" mechanism (Donor-


 -Acceptor). The key metric is the First Hyperpolarizability (

)
.
  • Requirement: A non-centrosymmetric crystal structure.

  • Calculation:

    
    .
    
  • Benchmark: Compare against Urea (standard reference). Nitropyridine derivatives often show

    
     values 10–50x higher than Urea.
    

Case Study: 2-Amino-3-Nitropyridine

In this theoretical case study, we analyze the interaction between the amino donor (


) and the nitro acceptor (

) on the pyridine ring.
Structural Analysis
  • Intramolecular H-Bonding: The proximity of the amino hydrogen and nitro oxygen forms an

    
     graph set motif (
    
    
    
    ).
  • Effect: This locks the conformation, planarizing the molecule and enhancing

    
    -conjugation.
    
  • DFT Evidence: The

    
     bond length shortens (double bond character) while the 
    
    
    
    bonds become asymmetric.
Reactivity Pathway Visualization

Reactivity_Pathway Substrate 2-Amino-3-Nitropyridine HOMO HOMO (Localized on NH2) Substrate->HOMO Electron Donor LUMO LUMO (Localized on NO2/Ring) Substrate->LUMO Electron Acceptor Gap Energy Gap (Charge Transfer) HOMO->Gap LUMO->Gap Bio Biological Activity (DNA Intercalation) Gap->Bio Low Gap = High Reactivity NLO_App NLO Material (SHG Active) Gap->NLO_App Push-Pull System

Figure 2: Electronic structure implications. The spatial separation of HOMO and LUMO facilitates Intramolecular Charge Transfer (ICT), driving both biological binding and optical nonlinearity.

References

  • Jose, S. P., & Sujan, M. (2019).[3] Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Heliyon, 5(7), e02149. Link[3]

  • Türker, L., et al. (2010).[4] A DFT Study on Nitro Derivatives of Pyridine. Polycyclic Aromatic Compounds, 30(3), 147-162. Link

  • Pegu, D., & Singh, N. B. (2013).[2] Quantum Chemical Calculations of Molecular Structure, Electronic, Thermodynamic and Non-linear optical properties of 2-amino-3-nitro-6-methyl pyridine.[2] International Journal of Advanced Research, 1(9), 531-538. Link

  • Amalanathan, M., et al. (2022).[5][6] Molecular Structure, Linear, and Nonlinear Optical Properties of Piperazine-1,4-diium bis 2,4,6-trinitrophenolate. Physical Chemistry Research, 10(2), 225-238. Link

  • Srivastava, R., et al. (2017). Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. Pramana - Journal of Physics, 89, 15. Link

Sources

Methodological & Application

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and functional materials. The substrate, 4-Bromo-2-chloro-3-nitropyridine, presents a particularly interesting case for selective functionalization. As a highly electron-deficient dihalogenated pyridine, it offers the potential for regioselective C-N bond formation, a critical aspect in the synthesis of complex molecules and in streamlining drug discovery processes.

This guide provides a comprehensive overview of the selective Buchwald-Hartwig amination of this compound, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and addressing potential challenges. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Mechanistic Insights and Rationale for Selectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] In the case of polyhalogenated substrates like this compound, the initial and rate-determining step of oxidative addition governs the regioselectivity of the reaction.

The generally accepted trend for the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[3] This trend is a direct consequence of the bond dissociation energies of the C-X bond, with the weaker C-I bond being the most susceptible to oxidative addition by the palladium(0) catalyst. For this compound, this principle dictates that the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 2-position. Consequently, under carefully controlled conditions, selective amination at the C4-position can be achieved with high fidelity.

The strong electron-withdrawing effect of the nitro group at the 3-position further activates the pyridine ring towards nucleophilic attack, but the inherent difference in reactivity between the C-Br and C-Cl bonds remains the dominant factor for regioselectivity in this palladium-catalyzed process.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Adduct) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Ligand_Exchange HNR'R'', Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR'R''(L) (Amido Complex) Ligand_Exchange->Ar-Pd(II)-NR2(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are representative procedures for the selective mono-amination of this compound at the C4-position with primary and secondary amines. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates to achieve optimal results.

Safety Precautions

This compound and its derivatives are potentially hazardous. Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.

Protocol 1: Selective Amination with a Primary Amine (e.g., Aniline)

This protocol describes a general procedure for the coupling of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 eq.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add Cesium Carbonate (1.5 mmol, 1.5 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and aniline (1.2 mmol, 1.2 eq.) via syringe.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-anilino-2-chloro-3-nitropyridine.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Reagent_Addition Add Reagents to Vessel (Substrate, Catalyst, Ligand, Base) Start->Reagent_Addition Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill) Reagent_Addition->Inert_Atmosphere Solvent_Amine_Addition Add Solvent and Amine Inert_Atmosphere->Solvent_Amine_Addition Heating Heat Reaction Mixture (100-110 °C) Solvent_Amine_Addition->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Reaction Workup (Cool, Dilute, Filter) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Protocol 2: Selective Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines a general procedure for the coupling of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube or microwave vial, combine this compound (1.0 mmol, 1.0 eq.), Pd(OAc)₂ (0.015 mmol, 1.5 mol%), and RuPhos (0.03 mmol, 3 mol%).

  • Add Sodium tert-butoxide (1.4 mmol, 1.4 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 1.2 eq.) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions with secondary amines are often faster, typically complete within 1-6 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-(morpholin-4-yl)-2-chloro-3-nitropyridine.

Data Presentation: Reaction Parameter Summary

The following table summarizes the key reaction parameters for the selective amination of this compound.

ParameterProtocol 1 (Primary Amine)Protocol 2 (Secondary Amine)
Substrate This compoundThis compound
Amine AnilineMorpholine
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (1.5 mol%)
Ligand Xantphos (4 mol%)RuPhos (3 mol%)
Base Cs₂CO₃ (1.5 eq.)NaOtBu (1.4 eq.)
Solvent 1,4-DioxaneToluene
Temperature 100-110 °C80-100 °C
Typical Reaction Time 2-12 h1-6 h

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precursor and ligand are of high quality and handled under inert conditions to prevent degradation. The use of pre-catalysts can sometimes improve reproducibility.

    • Base Strength: For less reactive amines, a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) may be required. However, be mindful of potential side reactions with highly functionalized substrates.

    • Solvent Purity: The use of anhydrous, degassed solvents is crucial for optimal catalyst performance.

  • Formation of Byproducts:

    • Hydrodehalogenation: The replacement of the bromine atom with hydrogen can occur as a side reaction. This can sometimes be suppressed by using a slightly lower reaction temperature or by changing the ligand.

    • Double Amination: While selective for the C-Br bond, prolonged reaction times or higher temperatures could lead to some substitution at the C-Cl position. Careful monitoring of the reaction is key.

  • Ligand Selection: The choice of ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich phosphine ligands such as those from the Buchwald (e.g., RuPhos, XPhos) or Hartwig groups are often superior as they promote the reductive elimination step and stabilize the palladium catalyst.[4]

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Application Notes and Protocols: Selective Sonogashira Coupling of 4-Bromo-2-chloro-3-nitropyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The precise introduction of molecular complexity onto this heterocyclic system is paramount for the modulation of biological activity and the fine-tuning of material properties. Among the myriad of synthetic tools available, the Sonogashira cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes, which are valuable precursors for more complex molecular architectures.[4]

This application note provides a detailed protocol and in-depth scientific rationale for the selective Sonogashira coupling of 4-Bromo-2-chloro-3-nitropyridine. This particular substrate presents a valuable opportunity for sequential, site-selective functionalization due to the differential reactivity of its two halogen substituents. By leveraging the established reactivity trends of halogens in palladium-catalyzed cross-coupling reactions (I > Br > OTf > Cl), we can achieve selective alkynylation at the more labile C4-bromo position while preserving the C2-chloro substituent for subsequent transformations.[5][6] Such a strategy is highly valuable in drug discovery for the rapid generation of diverse compound libraries.

Core Principle: Exploiting Differential Halogen Reactivity

The success of this selective protocol hinges on the well-established mechanistic principles of the Sonogashira reaction. The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[3] The key rate-determining step for the aryl halide is often the initial oxidative addition to the palladium(0) catalyst. The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition for aryl bromides compared to aryl chlorides.[5] This inherent difference in reactivity allows for a thermodynamic and kinetic window where the C-Br bond can be selectively coupled while the C-Cl bond remains intact, provided the reaction conditions are carefully controlled.

The electron-withdrawing nature of the nitro group and the pyridine ring itself further activates the C-Br bond towards oxidative addition, facilitating the reaction under relatively mild conditions.

Visualizing the Catalytic Pathway

The Sonogashira coupling mechanism is a synergistic interplay between palladium and copper catalysts. The palladium cycle is responsible for the C-C bond formation, while the copper cycle facilitates the activation of the alkyne.

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkyne_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->pd_alkyne_complex reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_catalyst Cu(I)X alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + Cu(I)X, Base - Base-H⁺X⁻ base Base cu_acetylide->transmetalation Transfers Acetylide

Caption: The dual catalytic cycle of the Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a representative procedure for the selective Sonogashira coupling at the C4-bromo position of this compound. As with any reaction, optimization may be required for different terminal alkynes.

Materials and Equipment:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)

  • Anhydrous base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq). Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[7]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), the copper co-catalyst (CuI, 0.04-0.10 eq), and any additional ligand if required (e.g., PPh₃, 0.04-0.10 eq).

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) to dissolve the solids, followed by the anhydrous amine base (e.g., TEA, 2.0-3.0 eq). The base is essential to neutralize the hydrogen halide formed during the reaction.[5]

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The optimal temperature may vary depending on the reactivity of the alkyne. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., Ethyl acetate).

  • Extraction: Wash the organic layer with saturated aqueous ammonium chloride solution to quench the reaction and remove the amine base, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl acetate gradient) to yield the pure 4-alkynyl-2-chloro-3-nitropyridine.

Data Summary and Parameter Rationale

The choice of each reaction component is critical for achieving high selectivity and yield. The following table summarizes the key parameters and the reasoning behind their selection.

ParameterRecommended RangeRationale & Causality
Palladium Catalyst 2-5 mol%Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species. Lower catalyst loading can be used but may require longer reaction times.
Copper(I) Co-catalyst 4-10 mol%CuI is crucial for the activation of the terminal alkyne, facilitating its deprotonation and the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3]
Base 2.0-3.0 equivalentsAn amine base such as TEA or DIPEA serves both as a base to neutralize the HBr byproduct and can also act as a solvent in some cases. It must be anhydrous to prevent side reactions.[5]
Solvent Anhydrous, DegassedAprotic solvents like THF, Dioxane, or DMF are commonly used. Degassing is critical to prevent oxygen-mediated alkyne homocoupling.[7]
Temperature Room Temp. to 60 °CThe higher reactivity of the C-Br bond allows for relatively mild conditions. Higher temperatures could lead to a loss of selectivity and potential coupling at the C-Cl position.[5]
Alkyne Stoichiometry 1.1-1.2 equivalentsA slight excess of the alkyne is used to ensure complete consumption of the pyridine substrate.

Trustworthiness: A Self-Validating System

The protocol's reliability is grounded in its chemoselectivity. A properly executed reaction should yield predominantly the mono-alkynylated product. The validation of this selectivity can be readily confirmed through:

  • ¹H and ¹³C NMR Spectroscopy: The disappearance of the proton signal corresponding to the C4-position and the appearance of new signals for the alkyne moiety, while the proton environment around the C2-chloro position remains unchanged, confirms the site of reaction.

  • Mass Spectrometry: The molecular weight of the product should correspond to the addition of the alkyne group and the loss of a bromine atom, not a chlorine atom.

  • Control Experiments: Running the reaction at significantly elevated temperatures (e.g., >100 °C) for extended periods would likely show the formation of di-substituted product, confirming the kinetic control under the recommended milder conditions.

Workflow Visualization

A logical workflow ensures reproducibility and successful outcomes.

Sonogashira_Workflow start Start: Dry Schlenk Flask inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) start->inert_atm add_solids Add this compound, Pd(PPh₃)₂Cl₂, CuI inert_atm->add_solids add_liquids Add Degassed Solvent (THF) & Base (TEA) add_solids->add_liquids add_alkyne Add Terminal Alkyne (dropwise) add_liquids->add_alkyne react Stir at RT - 60°C Monitor by TLC/LC-MS add_alkyne->react workup Quench (aq. NH₄Cl) & Extract (EtOAc) react->workup purify Dry, Concentrate & Purify (Column Chromatography) workup->purify product Final Product: 4-Alkynyl-2-chloro-3-nitropyridine purify->product

Caption: Experimental workflow for the selective Sonogashira coupling.

Conclusion and Future Perspectives

This application note details a robust and selective protocol for the Sonogashira coupling of this compound. By carefully controlling the reaction conditions, the inherent differential reactivity between the C-Br and C-Cl bonds can be exploited to achieve mono-alkynylation at the C4 position with high fidelity. The resulting 4-alkynyl-2-chloro-3-nitropyridine is a versatile intermediate, primed for further functionalization at the C2-chloro position through other cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. This sequential approach provides a powerful strategy for the efficient and divergent synthesis of highly functionalized pyridine derivatives, which are of significant interest to the pharmaceutical and materials science communities.

References

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Sonogashira coupling. (2019). YouTube. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC - NIH. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. (n.d.). ACS Publications. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). SciRP.org. [Link]

  • Sonogashira coupling reactions of aryl halides with acetylene derivative. (n.d.). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU scholars. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. [Link]

  • Palladium-Catalyzed Regio- and Stereoselective C–H Alkynylation of Conjugated Dienols. (n.d.). ACS Publications. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

Sources

Application Note: Strategic Functionalization of 4-Bromo-2-chloro-3-nitropyridine for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The scaffold 4-Bromo-2-chloro-3-nitropyridine (CAS: 1261732-45-9) represents a "privileged structure" in modern medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. Its high functional density—containing three distinct reactive handles (C2-Cl, C3-NO₂, C4-Br)—allows for orthogonal functionalization.

This guide addresses the primary challenge in utilizing this scaffold: Regioselectivity . Due to the competing electronic effects of the ring nitrogen and the nitro group, controlling the site of nucleophilic attack (SNAr) and metal-catalyzed coupling is critical.

Key Application: Synthesis of 1H-imidazo[4,5-c]pyridine cores, a moiety found in numerous bioactive molecules (e.g., PI3K and mTOR inhibitors). This note details a validated workflow for C4-selective amination, followed by cyclization and late-stage C2-diversification.

Reactivity Profile & Mechanistic Logic

To design a reproducible synthesis, one must understand the electronic landscape of the molecule.

The Regioselectivity Paradox
  • C2-Position (Chloro): Activated by the adjacent ring nitrogen (inductive effect, -I) and the ortho-nitro group. However, it is sterically hindered by the bulky nitro group at C3.

  • C4-Position (Bromo): Activated by the para-ring nitrogen and the ortho-nitro group. The bromine is generally a better leaving group than chlorine in metal-catalyzed reactions, but in SNAr, the electronegativity of the leaving group matters less than the step of intermediate complex formation.

  • Dominant Pathway: Under controlled SNAr conditions (low temperature, non-polar solvents), nucleophilic attack by amines occurs preferentially at C4 .

    • Reasoning: The transition state for C2 attack is destabilized by steric repulsion between the incoming nucleophile and the C3-nitro group. The C4 position is more accessible.[1][2]

Reactivity Map (Visualization)

ReactivityMap Scaffold 4-Bromo-2-chloro- 3-nitropyridine C4_Path C4-Position (Br) Primary SNAr Site (Kinetic Control) Scaffold->C4_Path 1. Amination (0°C) C2_Path C2-Position (Cl) Late-Stage Coupling (Suzuki/Buchwald) Scaffold->C2_Path 3. Cross-Coupling C3_Path C3-Position (NO2) Reduction to Amine (Cyclization Precursor) Scaffold->C3_Path 2. Reduction

Figure 1: Reactivity landscape of this compound. The red arrow indicates the first strategic disconnection.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Displace the C4-Bromine with a primary amine while leaving the C2-Chlorine intact.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: R-NH₂ (e.g., Cyclopropylamine, Aniline, Morpholine) (1.05 eq)

  • Base: Triethylamine (TEA) or DIPEA (1.2 eq)

  • Solvent: THF (anhydrous) or Isopropanol (IPA)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under N₂ atmosphere.

  • Temperature Control: Cool the solution to -10°C using an ice/salt bath. Critical Step: Low temperature is essential to prevent competitive substitution at C2.

  • Addition: Mix the amine (10.5 mmol) and TEA (12 mmol) in THF (10 mL). Add this mixture dropwise to the pyridine solution over 30 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.8) should disappear, replaced by a fluorescent yellow spot (Rf ~0.4).

  • Workup: Quench with water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOH is often sufficient. If oil, use flash chromatography (0-30% EtOAc/Hexane).

Validation Criteria:

  • ¹H NMR: Look for the loss of the C4-H signal (if applicable) or the shift of adjacent protons. The C5-H doublet usually shifts upfield due to the electron-donating effect of the new amine.

  • MS: Observe mass shift corresponding to [M - Br + Amine + H]⁺.

Protocol B: Nitro Reduction and Imidazole Cyclization

Objective: Convert the 4-amino-3-nitro intermediate into a fused imidazo[4,5-c]pyridine core.

Step-by-Step Methodology:

Part 1: Reduction (Fe/Acetic Acid Method)

  • Suspend the 4-amino-2-chloro-3-nitropyridine derivative (5 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to reflux (80°C) for 2 hours. The yellow color of the nitro compound will fade to a colorless/brown suspension.

  • Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the crude diamine. Note: Diamines are oxidation-sensitive; proceed immediately to cyclization.

Part 2: Cyclization (Orthoester Method)

  • Dissolve the crude diamine in Triethyl Orthoformate (10 mL/g).

  • Add a catalytic amount of p-TsOH (5 mol%).

  • Reflux at 100°C for 3-4 hours.

  • Cool and concentrate. Purify by column chromatography (DCM/MeOH 95:5).

Protocol C: Late-Stage C2-Functionalization (Suzuki Coupling)

Objective: Utilize the remaining C2-Chlorine handle to attach an aryl or heteroaryl group, completing the drug scaffold.

Materials:

  • Substrate: 1-substituted-4-chloro-1H-imidazo[4,5-c]pyridine (from Protocol B)

  • Reagent: Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2.0 M aq solution, 3 eq)

  • Solvent: 1,4-Dioxane[3]

Methodology:

  • Degassing: Combine substrate, boronic acid, and base in Dioxane in a pressure vial. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly. Seal the vial.

  • Reaction: Heat to 90°C for 4-12 hours.

    • Why this catalyst? Pd(dppf)Cl₂ is robust for heteroaryl chlorides which are typically sluggish electrophiles.

  • Workup: Filter through Celite, dilute with water, extract with DCM.

  • Data Output:

ParameterValue
Typical Yield65-85%
Key ImpurityDes-chloro byproduct (from hydrodehalogenation)
Visual CheckProduct is often fluorescent under UV (254/365 nm)

Workflow Visualization

SynthesisWorkflow SM 4-Bromo-2-chloro- 3-nitropyridine Step1 Step 1: SNAr (C4) (R-NH2, -10°C) SM->Step1 Inter1 Intermediate A: 4-Amino-2-chloro- 3-nitropyridine Step1->Inter1 Step2 Step 2: Reduction/Cyclization (Fe/AcOH -> CH(OEt)3) Inter1->Step2 Inter2 Intermediate B: 4-Chloro-imidazo[4,5-c]pyridine Step2->Inter2 Step3 Step 3: Suzuki Coupling (C2) (Ar-B(OH)2, Pd cat.) Inter2->Step3 Final Final Drug Scaffold (C2-Aryl, C4-Amine sub.) Step3->Final

Figure 2: Sequential workflow for converting the raw material into a bioactive imidazopyridine core.

Safety & Handling (Critical)

  • Energetic Profile: Nitropyridines are potential energetic materials. While this specific derivative is stable at room temperature, avoid heating the neat solid above 150°C. Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g.

  • Sensitizers: The combination of Nitro and Halo groups can cause skin sensitization. Double-glove (Nitrile) and work in a fume hood.

  • Waste: All aqueous waste from the SNAr reaction contains halogenated aromatics and must be segregated from general organic waste.

References

  • Regioselectivity in SNAr of Nitropyridines: Vertex Pharmaceuticals. "Synthesis of 4-amino-2-chloro-3-nitropyridine derivatives." ChemicalBook/Patent Literature. Accessed Oct 2023.

  • Imidazopyridine Synthesis Review: MDPI Molecules. "Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors."[3] Molecules 2022.

  • Suzuki Coupling on Heterocycles: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature."

  • Compound Data & Safety: BLD Pharm. "2-Bromo-4-chloro-3-nitropyridine MSDS and Technical Data."

Sources

Application Notes & Protocols: Derivatization of 4-Bromo-2-chloro-3-nitropyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this class, highly functionalized pyridines serve as versatile starting materials for the construction of diverse chemical libraries. 4-Bromo-2-chloro-3-nitropyridine is an exemplary building block, offering multiple, distinct reaction sites for systematic chemical modification. The presence of a strongly electron-withdrawing nitro group at the C3 position significantly activates the C2 and C4 positions for nucleophilic aromatic substitution (SNAr), while the bromine atom at C4 provides a handle for modern palladium-catalyzed cross-coupling reactions.[1][2][3] This guide provides an in-depth exploration of the key derivatization strategies for this scaffold, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery efforts.

Strategic Derivatization Pathways

The strategic value of this compound lies in its predictable, stepwise reactivity. Researchers can selectively functionalize the C4, C2, and C3 positions to explore the chemical space around the pyridine core. The primary pathways involve nucleophilic substitution, palladium-catalyzed cross-coupling, and modification of the nitro group itself.

Derivatization_Workflow A This compound B C4-Substituted Product (SNAr or Cross-Coupling) A->B  SNAr (Amines, Alkoxides)  Suzuki Coupling (Boronic Acids)  Buchwald-Hartwig (Amines) C C2-Substituted Product (SNAr) A->C SNAr (stronger nucleophiles or higher temp.) D 3-Amino-4-bromo-2-chloropyridine (Nitro Reduction) A->D Reduction (e.g., Fe/HCl, SnCl2) F C2, C4-Disubstituted Product B->F SNAr at C2 E Further Derivatization (e.g., Amide Coupling) D->E Acylation, Sulfonylation

Caption: Key derivatization pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful and direct method for introducing a wide range of nucleophiles onto the pyridine ring. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The subsequent departure of the halide leaving group restores the aromaticity of the ring.

Causality Behind Reactivity: The nitro group at C3 is paramount; its strong inductive and resonance electron-withdrawing effects deplete electron density from the ring, particularly at the ortho (C2, C4) and para (C6) positions, making them susceptible to nucleophilic attack. Both the C2-chloro and C4-bromo positions are activated. While the relative reactivity can depend on the specific nucleophile and reaction conditions, the C4-bromo position is often more readily displaced due to a combination of electronic factors and the better leaving group ability of bromide under certain conditions.

Common Nucleophiles & Conditions

Nucleophile ClassExample ReagentTypical ConditionsTarget Position
Amines Primary/Secondary AminesK₂CO₃ or Et₃N, DMF or CH₃CN, 25-80 °CPrimarily C4
Alkoxides Sodium MethoxideMeOH, 0-25 °CPrimarily C4
Thiols Sodium ThiophenoxideNaH, THF, 0-25 °CPrimarily C4
Protocol 1: Selective Amination at the C4 Position

This protocol describes the reaction of this compound with a generic secondary amine, such as morpholine.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.00 g, 4.18 mmol) and anhydrous K₂CO₃ (1.16 g, 8.36 mmol).

  • Add anhydrous DMF (20 mL) via syringe.

  • Add morpholine (0.44 mL, 5.02 mmol) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous mixture with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 4-(morpholino)-2-chloro-3-nitropyridine.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, more polar spot. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon- and nitrogen-based substituents where SNAr is not feasible or efficient, palladium-catalyzed cross-coupling reactions are indispensable tools.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, typically between an aryl halide and an organoboron species.[4][5] It is exceptionally useful for synthesizing biaryl compounds, which are common motifs in drug molecules. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the activated boronic acid (in the presence of a base) and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]

Suzuki_Cycle cluster_main Catalytic Cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(Ar')L2 B->C Transmetalation C->A Reductive Elimination E Ar-Ar' C->E D [Ar-B(OH)2OR]- D->B Base + Ar'-B(OH)2 Buchwald_Cycle cluster_main Catalytic Cycle A Pd(0)L2 B Ar-Pd(II)(X)L2 A->B Oxidative Addition (Ar-X) C Ar-Pd(II)(NR2)L2 B->C Amine Binding & Deprotonation C->A Reductive Elimination E Ar-NR2 C->E D HNR2 D->B Base

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Bromo-2-chloro-3-nitropyridine. This document is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to streamline your experimental workflow. Our approach is grounded in established chemical principles to help you understand the causality behind each procedural step, ensuring both safety and success in your synthesis.

Synthetic Strategy & Mechanistic Overview

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: controlling regioselectivity during electrophilic aromatic substitution on a deactivated ring. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophiles than benzene.[1] The presence of two deactivating halogen substituents further complicates the reaction.

The most logical synthetic approach involves the nitration of a pre-existing dihalopyridine precursor, 4-Bromo-2-chloropyridine. The directing effects of the substituents are paramount:

  • Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles to the 3- and 5-positions.

  • Halogens (Cl and Br): Deactivating via induction but ortho-, para-directing via resonance.

In the case of 4-Bromo-2-chloropyridine, the directing effects of the halogens and the inherent preference for C-3 substitution on the pyridine ring align, favoring the introduction of the nitro group at the C-3 position. The reaction requires a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[2]

Visualizing the Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification Start Start: 4-Bromo-2-chloropyridine Dissolve Dissolve Substrate in conc. H₂SO₄ at 0°C Start->Dissolve Nitrating_Mix Prepare Nitrating Mixture (HNO₃ / H₂SO₄) & Cool Add_Nitrating Slow, Dropwise Addition of Nitrating Mixture (Maintain T < 5°C) Nitrating_Mix->Add_Nitrating Dissolve->Add_Nitrating React Stir at Controlled Temp (e.g., 0-10°C) Add_Nitrating->React Monitor Monitor Progress (TLC/HPLC) React->Monitor Quench Quench: Pour onto Crushed Ice Monitor->Quench Upon Completion Neutralize Neutralize with Base (e.g., NaOH) to pH 7-8 Quench->Neutralize Filter Filter Crude Product Neutralize->Filter Purify Purify by Recrystallization or Column Chromatography Filter->Purify Final Final Product: This compound Purify->Final

Caption: High-level workflow for the nitration of 4-Bromo-2-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical during the nitration of halopyridines?

A: Temperature control is the single most important parameter for success and safety. Nitration is a highly exothermic reaction. Failure to maintain low temperatures (typically 0–10°C) can lead to several critical issues:

  • Reduced Selectivity: Higher temperatures provide the activation energy needed to overcome the barrier for the formation of undesired isomers (e.g., 5-nitro isomer), significantly complicating purification.[3]

  • Formation of Tarry Byproducts: At elevated temperatures, the harsh, oxidative conditions of the nitrating mixture can cause decomposition of the starting material, intermediates, or the final product, resulting in the formation of intractable tars and a dramatic reduction in yield.[3]

  • Runaway Reaction: In a worst-case scenario, poor heat dissipation can lead to a thermal runaway, where the reaction rate increases uncontrollably. This is particularly dangerous when working with concentrated acids and nitrated organic compounds, which can be thermally unstable.

Q2: My final product is always a dark oil or discolored solid. How can I improve its purity and appearance?

A: A discolored product often points to the presence of nitrophenolic impurities or polymeric tar formed during the reaction.

  • Strict Temperature Control: As mentioned, this is the first line of defense against byproduct formation.

  • Efficient Quenching: Pouring the reaction mixture onto a large volume of crushed ice rapidly dilutes the acid and dissipates heat, minimizing degradation during this step.

  • Careful Neutralization: Add the base slowly while maintaining cooling. Localized high pH or high temperatures during neutralization can degrade the product.

  • Purification Method: Crude product often requires further purification. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often effective. If isomers are present, column chromatography on silica gel is typically necessary.

Q3: What analytical methods are best for monitoring this reaction and characterizing the final product?

A: A multi-technique approach is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, being more polar than the starting material due to the nitro group, will have a lower Rf value. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the conversion and formation of isomers.

  • Structural Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the regiochemistry of nitration. The introduction of the nitro group will cause characteristic downfield shifts of adjacent protons and carbons.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Will show characteristic strong peaks for the N-O stretching of the nitro group, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Insufficient reaction time or temperature is too low for the nitronium ion to overcome the activation energy of the deactivated ring.1. Monitor the reaction by TLC/HPLC. If starting material persists after the recommended time, consider extending the reaction duration at the controlled low temperature. A slight, carefully controlled increase in temperature (e.g., to 10-15°C) can be attempted, but this risks lower selectivity.[3]
2. Ineffective Nitrating Agent: The nitric acid or sulfuric acid may be old or have absorbed moisture, reducing the concentration of the active NO₂⁺ electrophile.2. Use fresh, high-purity concentrated acids (e.g., 98% H₂SO₄ and 70% HNO₃). Ensure glassware is scrupulously dry.
3. Loss During Workup: The product may have some solubility in the acidic aqueous phase, or precipitation during neutralization may be incomplete.3. Ensure the pH is adjusted carefully to the point of maximum precipitation (typically pH 7-8).[3] After filtration, you can perform an extraction of the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
High Percentage of Isomeric Byproducts 1. High Reaction Temperature: The primary cause of poor regioselectivity. The energy barrier to form the undesired isomer is overcome at higher temperatures.1. Maintain strict temperature control, ensuring the internal reaction temperature does not exceed 5°C during the addition of the nitrating agent.[3] Use an efficient cooling bath (ice-salt or dry ice/acetone).
2. Incorrect Reagent Ratio: An incorrect ratio of sulfuric to nitric acid can affect the equilibrium concentration of the nitronium ion.2. Adhere to a validated protocol for the ratio of acids. A higher proportion of sulfuric acid generally favors the formation of the nitronium ion.
Formation of Dark Tars 1. Overheating: The most common cause, leading to decomposition.1. Improve cooling and slow down the rate of addition of the nitrating mixture. Ensure efficient stirring to prevent localized hot spots.
2. Contaminated Starting Material: Impurities in the 4-Bromo-2-chloropyridine can be more susceptible to oxidation and decomposition.2. Ensure the purity of your starting material via NMR or GC-MS before beginning the reaction. Purify if necessary.
Product Degradation During Workup 1. Harsh Neutralization: Adding a strong base too quickly can cause localized high temperatures and pH, leading to hydrolysis or other degradation pathways.1. Perform the neutralization slowly, with vigorous stirring and external cooling. Adding the base solution dropwise is recommended.
2. Prolonged Exposure to Acid/Base: Leaving the product in strong acid or base for extended periods can lead to decomposition.2. Proceed with filtration and purification promptly after the neutralization step is complete.
Troubleshooting Logic Diagram

G Start Low Yield or Impure Product Check_Temp Was Temp < 5°C during addition? Start->Check_Temp Check_Reagents Are HNO₃/H₂SO₄ fresh and pure? Check_Temp->Check_Reagents Yes Sol_Temp Solution: Improve cooling, slow addition rate. Use ice/salt bath. Check_Temp->Sol_Temp No Check_Workup Was workup performed quickly and with cooling? Check_Reagents->Check_Workup Yes Sol_Reagents Solution: Use fresh, high-purity acids. Ensure dry glassware. Check_Reagents->Sol_Reagents No Check_Purity Is starting material pure? Check_Workup->Check_Purity Yes Sol_Workup Solution: Neutralize slowly on ice. Extract filtrate. Check_Workup->Sol_Workup No Sol_Purity Solution: Purify starting material before reaction. Check_Purity->Sol_Purity No Final Further Optimization Needed Check_Purity->Final Yes (Consider chromatography for isomer separation)

Caption: Troubleshooting decision tree for optimizing the synthesis.

Recommended Experimental Protocol

Disclaimer: This protocol is based on established procedures for the nitration of analogous halopyridines.[3][4] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials & Reagents:

  • 4-Bromo-2-chloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Deionized Water

  • Dichloromethane (for extraction, optional)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add 1.5 equivalents of concentrated nitric acid to 4 equivalents of concentrated sulfuric acid, while cooling in an ice bath. Allow the mixture to cool to 0°C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1 equivalent of 4-Bromo-2-chloropyridine.

  • Dissolution: Cool the flask in an ice/salt bath to 0°C. Slowly add 5 volumes of concentrated sulfuric acid (relative to the mass of the substrate, e.g., 5 mL per 1 g) to the substrate, ensuring the temperature does not rise above 10°C. Stir until fully dissolved.

  • Nitration: Begin the slow, dropwise addition of the pre-cooled nitrating mixture from the dropping funnel. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. This may take 1-2 hours depending on the scale.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice, neutralizing, extracting with CH₂Cl₂, and analyzing by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large volume of crushed ice (at least 10 times the volume of the reaction mixture) with vigorous stirring.

  • Neutralization: Cool the resulting aqueous solution in an ice bath. Slowly add a cold solution of sodium hydroxide to neutralize the acid. Monitor the pH and adjust to ~7-8. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the dried solid from a suitable solvent, such as ethanol, to yield pure this compound.

References

  • CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. ChemicalBook.
  • Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine. BenchChem.
  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Preparation of Pyridines, Part 2: By Halogenation and Nitr
  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orient
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitr

Sources

Technical Support Center: Nitropyridine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers encountering difficulties in the synthesis of nitropyridines. It moves beyond standard textbook descriptions to address the practical, often unwritten challenges of heterocyclic nitration.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Yield Optimization in Nitropyridine Synthesis

Core Concept: The "Deactivated Ring" Dilemma

Before troubleshooting specific failures, you must understand the fundamental conflict in your flask. Pyridine is a


-deficient hetarene. In the strongly acidic media required for nitration (

), the pyridine nitrogen becomes protonated (

).
  • The Conflict: You are trying to perform an Electrophilic Aromatic Substitution (SEAr) on a pyridinium cation , which is positively charged and highly deactivated (approx.

    
     times less reactive than benzene).
    
  • The Consequence: This necessitates extreme conditions (high temperature, oleum), which triggers the primary side reaction: Oxidative Ring Degradation .

Visualizing the Reactivity Switch

The following diagram illustrates why direct nitration fails or requires specific activation strategies (N-Oxides).

PyridineNitration cluster_legend Pathway Logic Pyridine Pyridine (Free Base) Pyridinium Pyridinium Cation (Deactivated Species) Pyridine->Pyridinium Acidic Media (H+) Fast Equilibrium NOxide Pyridine-N-Oxide (Activated Intermediate) Pyridine->NOxide Oxidation (mCPBA/H2O2) NitroPy3 3-Nitropyridine (Thermodynamic Product) Pyridinium->NitroPy3 Harsh Conditions (>300°C or Oleum) Low Yield NitroPy4 4-Nitropyridine-N-Oxide (Kinetic/Electronic Product) NOxide->NitroPy4 Nitration (HNO3/H2SO4, 100°C) Direct Route (Difficult) Direct Route (Difficult) N-Oxide Route (Preferred) N-Oxide Route (Preferred)

Figure 1: Mechanistic divergence. Direct nitration fights against protonation (red path), while N-oxidation (yellow path) creates a dipole that facilitates attack at C4.

Troubleshooting Module: Direct Nitration (Target: 3-Nitropyridine)

User Issue: "I am refluxing pyridine in concentrated


 but recovering only starting material."

Diagnosis: The pyridinium salt is inert at standard reflux temperatures (


). The activation energy for nitrating the cation is too high.

User Issue: "I increased the temperature to


 (or used autoclaves), and the reaction turned into a black tar."

Diagnosis: Oxidative Polymerization. At these temperatures, the nitrate radical acts as an oxidant rather than a nitrating agent, cleaving the ring.

ParameterRecommendationMechanism
Reagent Use Oleum (

-enriched

) + Fuming

.

shifts the equilibrium to generate maximum

(nitronium) concentration, essential to overcome the deactivation.
Catalyst Add Hg(II) or Fe(III) salts (catalytic).These can coordinate with the nitrogen lone pair, reducing the basicity slightly or stabilizing the transition state, though toxicity is a concern.
Alternative Avoid direct nitration. Use the N-oxide route (see Module 3) followed by deoxygenation (PCl3) if 3-substitution is not strictly required, or use halogenated precursors.

Troubleshooting Module: The N-Oxide Route (Target: 4-Nitropyridine)

This is the industry-standard method for accessing 4-substituted pyridines. The N-oxide oxygen donates electron density back into the ring, activating the 2- and 4-positions.[1]

User Issue: "I am seeing significant amounts of 2-nitropyridine-N-oxide alongside my 4-nitro product."

Diagnosis: Isomerization control failure. While the 4-position is electronically favored (para-like resonance), high temperatures can promote 2-substitution.

User Issue: "My yield is good, but the product explodes/decomposes during workup."

Diagnosis: Thermal instability of nitropyridine-N-oxides. These compounds are energetic. Distillation of the reaction mixture is dangerous.

Step-by-Step Protocol: Synthesis of 4-Nitropyridine-N-Oxide

Validated for 10g scale.

  • Preparation: In a round-bottom flask, dissolve Pyridine-N-oxide (10g) in conc.

    
     (30 mL).[2]
    
  • Nitration: Cool to

    
    . Add fuming 
    
    
    
    (15 mL) dropwise. Exothermic! Maintain T <
    
    
    .
  • Heating: Slowly ramp temperature to

    
     over 1 hour. Hold for 4 hours.
    
    • Checkpoint: Monitor by TLC (MeOH:DCM 1:9). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quenching (CRITICAL): Pour onto ice (100g). Do not neutralize rapidly. Slowly add

    
     solid until pH 7-8.
    
  • Isolation: The product precipitates as a yellow solid.[2] Filter. Recrystallize from acetone/ethanol.

    • Yield Target: 75-85%.[3]

Troubleshooting Module: Diazotization (Target: 2-Nitropyridine)

Synthesizing 2-nitropyridine usually involves diazotizing 2-aminopyridine in the presence of nitrite. This is notoriously finicky.

User Issue: "The reaction foams uncontrollably ('bumps') and I get 2-pyridone instead of 2-nitropyridine."

Diagnosis: Hydrolysis of the Diazonium Salt. Pyridine-2-diazonium salts are extremely unstable in aqueous acid. They react with water (nucleophile) faster than the nitrite ion can attack.

Pathway Visualization: The Hydrolysis Trap

Diazotization Amine 2-Aminopyridine Diazo [Pyridine-2-N2]+ (Unstable Intermediate) Amine->Diazo NaNO2 / H2SO4 0°C Nitro 2-Nitropyridine (Target) Diazo->Nitro NaNO2 (Excess) Sandmeyer-like Pyridone 2-Pyridone (Major Side Product) Diazo->Pyridone H2O Attack (Hydrolysis)

Figure 2: Competition between nitration and hydrolysis.[4] The red path (hydrolysis) dominates if water concentration is high or nitrite concentration is low.

Corrective Protocol (The "Wiley" Method):

  • Reagent Order: Do NOT add nitrite to the acid/amine mix.

  • Inverse Addition: Dissolve 2-aminopyridine in

    
    . Add this solution dropwise  into a solution of 
    
    
    
    in
    
    
    (or
    
    
    for oxidation method).
  • Mechanism: This keeps the concentration of the diazonium species low and the concentration of the attacking nucleophile (

    
     or oxidant) high.
    

Summary of Side Reactions & Fixes

TargetPrimary Side ReactionRoot CauseFix / Control Strategy
3-Nitropyridine Ring Opening (Tars)Radical oxidation at high T (

).
Use Oleum to lower activation energy; keep T

.
4-Nitropyridine 2-Nitro isomer formationHigh temperature during N-oxide nitration.Strict temp control (

). Do not overshoot.
2-Nitropyridine 2-Pyridone formationHydrolysis of unstable diazonium intermediate.Inverse addition of amine to nitrite; use non-aqueous diazotization (t-BuONO) if possible.
All ExplosionAccumulation of unstable polynitro species or N-oxides.Never distill N-oxide reaction mixtures to dryness.

References

  • Olah, G. A., et al. (1980). Nitration of Pyridine and its Derivatives. Provides mechanistic insight into the protonation vs.

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. The definitive text on reactivity profiles of pi-deficient rings.

  • Organic Syntheses, Coll. Vol. 4, p. 654.4-Nitropyridine N-Oxide. Standardized, peer-reviewed protocol for the N-oxide route.

  • Bakke, J. M. (1995). Nucleophilic substitution of nitro groups in pyridines. Discusses the instability and subsequent reactivity of nitropyridines.

Sources

Technical Support Center: Synthesis of 4-Bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-BR-420 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 4-Bromo-2-chloro-3-nitropyridine[1]

Executive Summary: The Chemistry of Sensitivity

The synthesis of This compound is a classic example of a "push-pull" electronic struggle.[1] You are attempting to introduce a bromine atom at the 4-position of a highly electron-deficient pyridine ring (deactivated by both the 3-nitro group and the 2-chloro group).

The industry-standard route involves the nucleophilic substitution of 2-chloro-3-nitropyridin-4-ol (tautomer of the pyridone) using Phosphorus Oxybromide (


) .[1]

Why Yields Fail:

  • Moisture Intolerance:

    
     hydrolyzes rapidly, generating 
    
    
    
    and phosphoric acid, which stalls the reaction and degrades the product.[1]
  • Thermal Decomposition: The nitro group at position 3 makes the ring susceptible to oxidative degradation at high temperatures (>130°C).[1]

  • Workup Hydrolysis: The C-Br bond at position 4 is activated; improper quenching can hydrolyze it back to the starting hydroxyl material.[1]

Standard Operating Procedure (SOP)

Protocol Ref: Based on analogous transformations of nitropyridines [1, 2].

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
2-chloro-3-nitropyridin-4-ol 1.0 eqSubstrateMust be dried >12h under vacuum over

.[1]

2.5 - 3.0 eqBrominating AgentFresh bottle required.[1] Yellow/orange solid indicates decomposition.[1]
DMF (Anhydrous) 0.1 eq (Cat.)CatalystVilsmeier-Haack type intermediate formation.[1]
Toluene / DCE SolventMediumOptional.[1] Neat melt is preferred for kinetics, solvent for scale-up safety.[1]
Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under Argon, mix the starting material and

    
    .
    
  • Activation: Add catalytic DMF (dimethylformamide).[1] You should observe slight fuming.[1]

  • Reaction: Heat to 110°C .

    • Note: Do not exceed 120°C. Monitor via TLC (20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar spot (Product).

  • Quenching (The Danger Zone):

    • Cool reaction mass to 60°C.

    • Pour slowly onto crushed ice/water with vigorous stirring.

    • Crucial: Keep internal temp <20°C during quench to prevent hydrolysis.[1]

  • Extraction: Extract immediately with DCM (

    
    ). Wash combined organics with sat. 
    
    
    
    (to remove phosphoric acid) and Brine.[1]
  • Purification: Flash chromatography (Silica gel, 5-10% EtOAc in Hexanes).

Troubleshooting Guide (Q&A)

Category A: Reaction "Input" Failures

Q: My reaction mixture turned into a black tar/charcoal. What happened? A: You likely experienced thermal runaway or oxidative decomposition .[1]

  • Cause: The 3-nitro group is thermally labile.[1] Heating

    
     reactions above 130°C often leads to polymerization.[1]
    
  • Fix: Lower the bath temperature to 105-110°C. If using a neat melt, ensure you have efficient magnetic stirring to prevent "hot spots."

Q: I have 50% unreacted starting material after 4 hours. Should I add more


? 
A:  No, check your reagent quality first.
  • Cause:

    
     is extremely hygroscopic.[1] If your bottle was opened previously and not sealed under inert gas, it has likely converted to phosphoric acid species which are inactive.[1]
    
  • Fix: Use a fresh bottle of

    
    . Alternatively, switch to a system of 
    
    
    
    (1.5 eq) +
    
    
    (1.0 eq) if high-quality
    
    
    is unavailable [3].[1]
Category B: Workup & Isolation Issues

Q: TLC showed conversion, but after workup, I isolated the starting material (OH-pyridine). A: You hydrolyzed your product during the quench.

  • Mechanism: The this compound is an activated electrophile.[1] In acidic aqueous media (generated during the quench), water attacks the C-Br bond.[1]

  • Fix:

    • Quench into ice-cold saturated Sodium Bicarbonate instead of pure water to neutralize acid immediately.

    • Perform the extraction rapidly.[1] Do not let the organic/aqueous layers sit overnight.[1]

Q: I see a side product with a similar Rf. What is it? A: It is likely the 2-bromo-4-chloro isomer or a dibromo species if the 2-chloro substituent underwent halogen exchange.[1]

  • Cause: Excessive heating with large excess of bromide source can lead to halogen exchange at the 2-position.[1]

  • Fix: Stick to 2.5 eq of

    
     and strictly control temperature.
    

Visual Logic Pathways

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the conversion pathway and where specific failures occur.[1]

ReactionPathway Start 2-chloro-3-nitro pyridin-4-ol Inter Activated Phosphoryl Intermediate Start->Inter POBr3, DMF (Activation) Product 4-Bromo-2-chloro 3-nitropyridine Inter->Product Br- Attack 110°C Waste Black Tar (Polymerization) Inter->Waste Temp > 130°C Hydrolysis Reversion to Start Material Product->Hydrolysis Acidic/Hot Quench

Caption: Fig 1. The Vilsmeier-Haack type activation pathway.[1] Red dashed lines indicate failure modes.

Figure 2: Troubleshooting Decision Tree

Use this flowchart to diagnose low yields.

Troubleshooting Issue Problem: Low Yield CheckTLC Check TLC Before Workup Issue->CheckTLC Conversion Was Conversion Complete? CheckTLC->Conversion Reagent Check POBr3 Quality (Color/Fuming) Conversion->Reagent No (Start Mat left) Temp Check Temp (Is it >120°C?) Conversion->Temp No (Black spots) Quench Issue is Workup. Use NaHCO3 quench. Conversion->Quench Yes (Product gone after workup)

Caption: Fig 2. Step-by-step diagnostic process for identifying the root cause of yield loss.

Quantitative Benchmarks

Compare your results against these expected values to gauge process efficiency.

ParameterLiterature Standard [2]Optimized TargetWarning Limit
Yield 45 - 55%65 - 75% < 40%
Reaction Time 3 - 4 hours2.5 hours > 6 hours
Purity (HPLC) > 95%> 98% < 90%
Appearance Yellow/Tan SolidOff-White Cryst. Dark Brown Oil

References

  • Google Patents. (2010).[1] Process for preparation of nitropyridine derivatives (WO2010089773A2).[1] Retrieved February 3, 2026, from [1]

Sources

Technical Support Center: Overcoming Low Reactivity in 4-Bromo-2-chloro-3-nitropyridine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with 4-bromo-2-chloro-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this versatile but often challenging building block in their synthetic endeavors. Here, we will dissect the intricacies of its reactivity and provide field-proven insights to help you achieve your desired synthetic outcomes.

Understanding the Challenge: The Electronic Landscape of this compound

The inherent reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by a delicate interplay of electronic and steric factors. The pyridine core, being electron-deficient, presents a unique set of challenges compared to its carbocyclic counterparts.[1] The presence of a strongly electron-withdrawing nitro group further deactivates the ring, making oxidative addition, a critical step in many catalytic cycles, more difficult.[2] Additionally, the two halogen atoms at positions 2 and 4 offer the potential for selective functionalization, but also the risk of undesired side reactions. This guide will provide you with the knowledge and tools to navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in a cross-coupling reaction?

A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[3][4] Therefore, the C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity forms the basis for selective functionalization of this compound.

Q2: Can the nitro group interfere with the catalytic cycle?

A2: Yes, the nitro group can potentially inhibit the catalyst.[5] It is a strong electron-withdrawing group, which can decrease the electron density of the pyridine ring and make oxidative addition more challenging. Furthermore, the nitro group can coordinate to the palladium center, potentially leading to catalyst deactivation. Careful selection of ligands and reaction conditions is crucial to mitigate these effects.

Q3: Is nucleophilic aromatic substitution (SNAr) a concern with this substrate?

A3: Absolutely. The electron-deficient nature of the 3-nitropyridine ring makes it susceptible to nucleophilic aromatic substitution, especially with strong nucleophiles or at elevated temperatures.[6] This can be a significant competing pathway, leading to the formation of undesired byproducts and reduced yields of the desired cross-coupling product. It is essential to choose reaction conditions that favor the desired catalytic pathway over SNAr.

Troubleshooting Guide

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms: Your starting material is largely unreacted, even after extended reaction times.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The electron-deficient nature of the substrate may require a more electron-rich and bulky ligand to facilitate oxidative addition.

    • Recommendation: Switch to a more electron-rich and sterically demanding phosphine ligand such as SPhos, XPhos, or a bulky N-heterocyclic carbene (NHC) ligand.[7] These ligands can stabilize the palladium(0) species and promote the oxidative addition step.[7]

  • Inappropriate Base: The choice of base is critical in Suzuki couplings as it is involved in the activation of the boronic acid.[8][9]

    • Recommendation: If using a weaker base like K2CO3, consider switching to a stronger base such as K3PO4 or Cs2CO3. The solubility of the base can also play a role, so ensure adequate mixing.

  • Catalyst Deactivation: The nitro group or other species in the reaction mixture may be poisoning the catalyst.

    • Recommendation: Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Ensure rigorous degassing of your solvent and reagents to remove oxygen, which can lead to phosphine ligand oxidation and catalyst deactivation.

Issue 2: Poor Yields in Buchwald-Hartwig Amination

Symptoms: The desired aminated product is formed in low yield, with significant amounts of starting material remaining or decomposition observed.

Possible Causes & Solutions:

  • Incorrect Ligand Choice: The success of a Buchwald-Hartwig amination is highly dependent on the ligand.

    • Recommendation: For electron-deficient heteroaryl bromides, bulky biarylphosphine ligands like XantPhos or Josiphos derivatives are often effective.[10] These ligands promote the reductive elimination step, which can be challenging for electron-deficient systems.

  • Base Incompatibility: Strong bases like NaOtBu or LHMDS, while common in Buchwald-Hartwig reactions, can promote SNAr or decomposition of the sensitive substrate.

    • Recommendation: Consider using a milder base such as Cs2CO3 or K3PO4. While the reaction may require a higher temperature, this can often suppress unwanted side reactions.

  • Competitive SNAr: The amine nucleophile can directly displace the bromide or chloride via an SNAr pathway.

    • Recommendation: Lowering the reaction temperature can often favor the palladium-catalyzed pathway. Additionally, using a less nucleophilic amine, if the synthesis allows, can also mitigate this side reaction.

Issue 3: Unsuccessful Sonogashira Coupling

Symptoms: No formation of the desired alkynylated pyridine is observed.

Possible Causes & Solutions:

  • Copper(I) Cocatalyst Issues: The traditional Sonogashira reaction relies on a copper(I) cocatalyst, which can be sensitive to air and moisture.

    • Recommendation: Ensure your copper(I) source (e.g., CuI) is fresh and handled under an inert atmosphere. Alternatively, explore copper-free Sonogashira conditions, which often employ a palladium catalyst with a suitable phosphine ligand and a strong amine base.[11]

  • Base Strength and Type: An appropriate base is required to deprotonate the terminal alkyne.

    • Recommendation: A strong amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is dry and of high purity.

  • Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.

    • Recommendation: Thoroughly degas all solvents and reagents. Running the reaction under a strict inert atmosphere (e.g., argon or nitrogen) is crucial to minimize Glaser coupling.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the selective coupling at the C4 position. Optimization may be required for specific boronic acids.

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Pd(PPh3)4 (3 mol%)

  • K3PO4 (2.5 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the boronic acid, and K3PO4.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh3)4 catalyst.

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol is a general procedure for the amination at the C4 position. The choice of ligand and base may need to be optimized for different amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd2(dba)3 (2 mol%)

  • XantPhos (4 mol%)

  • Cs2CO3 (2.0 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd2(dba)3 and XantPhos to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add this compound, the amine, and Cs2CO3.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Sonogashira Coupling of this compound

This protocol outlines a copper-free approach to minimize potential side reactions.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh3)2Cl2 (3 mol%)

  • Triethylamine (TEA) (3.0 equivalents)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh3)2Cl2.

  • Add anhydrous THF, followed by the terminal alkyne and triethylamine.

  • Heat the reaction to 60-70 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over a drying agent, and concentrate.

  • Purify the product via column chromatography.

Data & Visualization

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(PPh3)4 (3)-K3PO4 (2.5)Dioxane/H2O80-90
Buchwald-Hartwig Pd2(dba)3 (2)XantPhos (4)Cs2CO3 (2.0)Toluene100-110
Sonogashira (Cu-free) Pd(PPh3)2Cl2 (3)-TEA (3.0)THF60-70

Diagram 1: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R Ar-Pd(II)L_n-R' Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R' RedElim->Product SM This compound SM->OxAdd Boronic R'-B(OR)2 Boronic->Transmetalation Base Base Base->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Suzuki Coupling Yield

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst/ligand appropriate for an electron-deficient substrate? Start->CheckCatalyst ChangeLigand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). CheckCatalyst->ChangeLigand No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes ChangeLigand->CheckBase ChangeBase Use a stronger base (e.g., K3PO4, Cs2CO3). CheckBase->ChangeBase No CheckPurity Are reagents and solvent pure and degassed? CheckBase->CheckPurity Yes ChangeBase->CheckPurity PurifyDegas Purify reagents and thoroughly degas the solvent. CheckPurity->PurifyDegas No IncreaseLoading Consider increasing catalyst loading. CheckPurity->IncreaseLoading Yes PurifyDegas->IncreaseLoading Success Improved Yield IncreaseLoading->Success

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

References

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • ACS Publications. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Sci-Hub. (2005). Palladium‐Catalyzed Cross‐Coupling Reactions in Total Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. Conditions. Retrieved from [Link]

  • PubMed. (2004). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. Retrieved from [Link]

  • ResearchGate. (2017). Optimization of reaction conditions for the Sonogashira reaction a. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

  • Wiley Online Library. (2001). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Retrieved from [Link]

  • PubMed Central. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]

  • ResearchGate. (2016). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... Retrieved from [Link]

  • ACS Publications. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]

  • RSC Publishing. (2012). Sequential palladium catalyzed coupling–cyclocondensation–coupling (C3) four-component synthesis of intensively blue luminescent biarylsubstituted pyrazoles. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • PubMed Central. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • PubMed Central. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • ACS Publications. (2004). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on safely managing the highly exothermic nature of nitropyridine synthesis. The following troubleshooting guides and frequently asked questions (FAQs) directly address specific issues you may encounter during your experiments, grounding all recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of pyridine so much more challenging and exothermic than the nitration of benzene?

A1: The difficulty and high exothermicity of pyridine nitration stem from the electron-deficient nature of the pyridine ring. The nitrogen atom in the ring is highly electronegative, withdrawing electron density and deactivating the ring towards electrophilic aromatic substitution.[1] To overcome this, harsh reaction conditions are typically required, such as the use of strong nitrating agents (e.g., a mixture of concentrated nitric and sulfuric acids) and elevated temperatures.[1]

The reaction's high exothermicity is due to several factors:

  • Protonation of the Pyridine Nitrogen: In a strong acidic medium, the pyridine nitrogen is protonated, creating a pyridinium ion. This further deactivates the ring, necessitating even more forceful conditions.

  • High Activation Energy: A significant amount of energy is required to overcome the aromatic stability of the deactivated ring. Once this energy barrier is surpassed, the reaction proceeds rapidly, releasing a substantial amount of heat.

  • Heat of Dilution: The mixing of concentrated acids, particularly sulfuric acid with any residual water, generates significant heat of dilution, adding to the overall thermal load of the system.[2]

Q2: What are the primary factors that influence the rate and intensity of the exothermic reaction during nitropyridine synthesis?

A2: Several critical parameters must be meticulously controlled to manage the reaction's thermal behavior:

  • Temperature: This is the most critical factor. Higher temperatures increase the reaction rate exponentially, leading to a rapid increase in heat generation.

  • Rate of Reagent Addition: The speed at which the nitrating agent is added directly correlates with the rate of heat generation. A rapid addition can quickly overwhelm the cooling capacity of the system.[3]

  • Concentration of Reagents: Using highly concentrated or fuming acids results in a more vigorous and harder-to-control reaction.[3] The presence of water can moderate the reaction, but too much water can prevent the formation of the necessary nitronium ion (NO₂⁺).[4][5]

  • Agitation (Stirring) Speed: Efficient stirring is crucial for uniform heat distribution.[2] Poor agitation can lead to the formation of localized hot spots where the reaction can accelerate uncontrollably.[6]

  • Substrate Reactivity: Pyridines with electron-donating groups are more reactive and may undergo nitration under milder conditions, whereas those with electron-withdrawing groups require more forcing conditions.[1]

Troubleshooting Guide

Issue 1: Uncontrolled Temperature Increase (Thermal Runaway)

Question: My reaction temperature is rising uncontrollably, and the cooling system cannot keep up. What should I do, and what are the likely causes?

Answer: An uncontrolled temperature increase indicates a thermal runaway, a hazardous situation where the exothermic reaction rate accelerates, generating heat faster than it can be removed.[3][7] This can lead to a rapid increase in temperature and pressure, potentially causing equipment failure or an explosion.[3]

Immediate Actions:

  • Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[3] This is the most critical first step to prevent further heat generation.[3]

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity.[3] For instance, if using a cooling bath, add more dry ice or other cooling agents.[3]

  • Quench the Reaction (If Necessary): If the temperature continues to rise rapidly, carefully and slowly pour the reaction mixture into a large volume of crushed ice or ice water in a separate, well-ventilated area.[3][8] This will rapidly dilute the reactants and absorb the excess heat.

Logical Flow for Emergency Quenching

G start Rapid Temperature Rise (> 2°C/min) stop_addition Immediately Stop Nitrating Agent Addition start->stop_addition prepare_quench Prepare Large Volume of Ice Water in a Dumping Tub start->prepare_quench max_cooling Maximize Cooling (Add Dry Ice/Acetone) stop_addition->max_cooling monitor Is Temperature Still Rising Uncontrollably? max_cooling->monitor quench Execute Emergency Quench: Slowly Pour Reaction Mixture onto Ice monitor->quench Yes stabilized Temperature Stabilized Investigate Cause monitor->stabilized No quench->stabilized G cluster_0 Reaction Vessel Setup Stirrer Overhead Stirrer Flask Three-Neck Flask (Pyridine Substrate) Stirrer->Flask DroppingFunnel Dropping Funnel (Nitrating Mixture) DroppingFunnel->Flask Thermometer Digital Thermometer Thermometer->Flask CoolingBath Cooling Bath (Dry Ice / Acetone) Flask->CoolingBath Immersed in

Caption: Key components for a controlled laboratory nitration.

References

  • CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine. Google Patents.
  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.
  • Synthesis and Functionalization of 3-Nitropyridines. Norwegian Research Information Repository - NVA.
  • A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. Benchchem.
  • Technical Support Center: Managing Exothermic Reactions During Nitration. Benchchem.
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Benchchem.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • Experiment and Simulations for the Thermal Safety of the Nitration Reaction Liquid of the Final State in the Synthesis Process of N-Nitrodihydroxyethyl Dinitrate (DINA). ACS Publications. Available from: [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives. Google Patents.
  • Standard Operating Procedures Huang Lab, February 2017. MSU chemistry. Available from: [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available from: [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available from: [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available from: [Link]

  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate. Available from: [Link]

  • Di-nitration troubleshooting. Reddit. Available from: [Link]

  • NITRATION. Available from: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. Available from: [Link]

  • Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine. FCAD Group. Available from: [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available from: [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Nitration and aromatic reactivity. Available from: [Link]

  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available from: [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling of Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #NITRO-PYR-001 Subject: Troubleshooting Catalyst Deactivation & Inhibition in Pd-Catalyzed Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division

Overview: The "Double-Edged" Substrate

Nitropyridines are high-value scaffolds in medicinal chemistry but are notoriously difficult substrates for Palladium (Pd) and Nickel (Ni) catalysis. They present a "perfect storm" for catalyst deactivation:

  • The Pyridine Nitrogen (

    
    ):  A strong 
    
    
    
    -donor that competitively binds to the metal center, displacing ligands and shutting down the catalytic cycle.
  • The Nitro Group (

    
    ):  A redox-active group that can induce catalyst oxidation or undergo unwanted reduction, consuming the active species.
    

This guide provides a self-validating diagnostic workflow and optimization protocols to restore catalytic turnover.

Module 1: Diagnostic Workflow

Is your reaction failing due to poisoning, or is it a generic failure? Use this logic gate to determine the root cause.

DiagnosticWorkflow Start Reaction Stalled / Low Yield ColorCheck Check Reaction Mixture Color Start->ColorCheck BlackPrecip Black Precipitate Visible? ColorCheck->BlackPrecip PdBlack Diagnosis: Pd-Black Aggregation (Ligand Displacement) BlackPrecip->PdBlack Yes Homogeneity Solution remains homogeneous? BlackPrecip->Homogeneity No AddLigand Test: Add 2-3 eq. Ligand Homogeneity->AddLigand Yes Restart Reaction Restarts? AddLigand->Restart Inhibition Diagnosis: Reversible Inhibition (Competitive N-Binding) Restart->Inhibition Yes RedoxCheck Check Byproducts (LCMS/GCMS) Restart->RedoxCheck No AmineFound Aminopyridine Detected? RedoxCheck->AmineFound Reduction Diagnosis: Nitro Reduction (Hydride Scavenging) AmineFound->Reduction Yes

Figure 1: Diagnostic logic tree for distinguishing between irreversible deactivation (Pd-black), reversible inhibition (N-binding), and chemical side-reactions (reduction).

Module 2: The Mechanism of Failure

Understanding how the catalyst dies is the first step to saving it.

The "Death Spiral" of Nitropyridines

In a standard cross-coupling (e.g., Suzuki-Miyaura), the catalytic cycle relies on a delicate balance of ligand association and dissociation. Nitropyridines disrupt this via Competitive Coordination .

  • The Trap: The pyridine nitrogen (

    
    ) is often less sterically hindered than the bulky phosphine ligands required for the reaction.
    
  • The Displacement:

    
     displaces the phosphine ligand (
    
    
    
    ).
  • The Result: Formation of a stable, off-cycle

    
     species. This complex is too stable to undergo transmetallation or reductive elimination.
    

PoisoningCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Pd(II)(Ar)XL (Oxidative Addition) Pd0->OxAdd Ar-X TransMet Pd(II)(Ar)(R)L (Transmetallation) OxAdd->TransMet R-B(OH)2 PoisonComplex DEAD END: [Pd(Ar)(Nitropyridine)2X] (Inactive) OxAdd->PoisonComplex Nitropyridine Excess (-Ligand) TransMet->Pd0 Reductive Elim. Prod Product + Pd(0) PoisonComplex->Pd0 Requires Heat/Stronger Ligand

Figure 2: The standard catalytic cycle (Blue/Green) vs. the off-cycle poisoning trap (Red) caused by nitropyridine coordination.

Module 3: Optimization Protocols

Protocol A: The "Lewis Acid Blockade"

Theory: If the pyridine nitrogen is the problem, block it. Adding a Lewis acid that binds to


 more strongly than Pd does, but does not interfere with the reaction center.

Reagents:

  • Zinc Chloride (

    
    ):  0.5 - 1.0 equivalent relative to substrate.
    
  • Alternative:

    
     (Boric acid) or 
    
    
    
    .

Step-by-Step:

  • Dissolve the halonitropyridine in the reaction solvent (e.g., Dioxane or Toluene).[1]

  • Add 0.5 eq. of

    
     before adding the catalyst.
    
  • Stir for 15 minutes at RT. This allows the formation of the

    
    -Zn adduct.
    
  • Add the catalyst (Pd), Ligand, and Base.[2]

  • Proceed with heating.

Why this works: The Zn binds the


 lone pair, sterically and electronically preventing it from attacking the Pd center [1].
Protocol B: Ligand Hierarchy

Selection of the correct ligand is the single most effective countermeasure. You must use ligands that bind Pd tighter than the pyridine does.

Ligand ClassExampleSuitability for NitropyridinesMechanism of Action
Triphenylphosphine

POOR Easily displaced by

. Leads to Pd-black.
Bidentate dppf, XantphosMODERATE Chelation effect resists displacement, but bite angle matters.
Buchwald (Dialkylbiaryl) XPhos, RuPhos EXCELLENT Steric bulk prevents

approach; electron-richness speeds up oxidative addition.
NHC Pd-PEPPSI-IPr SUPERIOR Extremely strong

-donation makes the Pd-NHC bond virtually unbreakable by pyridine [2].

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately upon heating. What happened? A: You have "Pd-Black" precipitation. The nitropyridine likely displaced your phosphine ligands, creating unstable "naked" palladium which aggregated.

  • Fix: Switch to a precatalyst like XPhos Pd G4 or Pd-PEPPSI-IPr . These have pre-formed, stable ligand-metal bonds that resist initial displacement.

Q2: I see the product, but also a lot of aminopyridine byproduct. A: The nitro group is being reduced. This often happens if you are using alcohol solvents (MeOH, iPrOH) which act as hydride sources, or if your amine coupling partner undergoes


-hydride elimination.
  • Fix: Switch to non-protic solvents (Toluene, DMF, Dioxane). Avoid bases like Sodium Isopropoxide. Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    instead of alkoxides [3].

Q3: Does the position of the nitro group matter? A: Yes.

  • 3-Nitro: Less steric interference, but strong electronic deactivation.

  • 2-Nitro: If the halogen is at the 3-position (ortho), the nitro group can form a stable chelate with the Pd after oxidative addition, effectively locking the cycle.

  • Fix: For ortho-nitro substrates, increase temperature to

    
     to force reductive elimination and use highly bulky ligands (e.g., BrettPhos ) [4].
    

References

  • Lewis Acid Activation: Chem. Sci., 2013, 4 , 3104-3110. (Demonstrates Zn-mediated blocking of pyridine nitrogen).

  • NHC Ligand Superiority: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Corriu Cross-Coupling." Chem. Eur. J., 2006, 12 , 4749.

  • Nitro Reduction Mechanisms: Accounts of Chemical Research, 2021. "Cross-Coupling Reactions of Nitroarenes." (Discusses side reactions and hydride sources).

  • Buchwald-Hartwig with Nitropyridines: J. Am. Chem. Soc., 2008, 130 , 13552. (BrettPhos development for difficult substrates).

Disclaimer: All protocols should be performed with appropriate PPE and in a fume hood. Nitropyridines are potentially explosive and toxic.

Sources

Validation & Comparative

Structural Elucidation Guide: 4-Bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the synthesis of highly functionalized pyridine scaffolds like 4-Bromo-2-chloro-3-nitropyridine , the primary failure mode is not purity, but regiochemistry .

Standard nitration of 2-chloro-4-bromopyridine (or similar precursors) frequently yields a mixture of the 3-nitro (desired) and 5-nitro (undesired) isomers. Standard LC-MS is often blind to this difference as both isomers share the exact same mass (


 236/238) and similar fragmentation patterns.

This guide provides a definitive, self-validating protocol to confirm the structure of this compound, distinguishing it from its isomers using NMR coupling constants and 2D correlations.

Comparative Analysis of Analytical Techniques

For this specific scaffold, reliance on a single analytical method is a high-risk strategy. The table below objectively compares the utility of available techniques for definitive structural assignment.

TechniqueCost/TimeResolutionConfidenceVerdict
1D 1H NMR Low / <10 minHighMediumScreening Tool. Can distinguish 2,3,4-subst. from 2,4,6-subst. via coupling constants (

), but chemical shift prediction is risky without reference standards.
1D 13C NMR Low / 30-60 minHighLowInsufficient. Provides carbon count but cannot definitively assign the position of the quaternary carbons (C-NO2 vs C-Br) without 2D data.
2D NMR (HMBC) Med / 2-4 hrsVery HighHigh The Gold Standard. Unambiguously maps the connectivity of protons to quaternary carbons (N-C-C connectivity).
X-Ray Crystallography High / DaysUltimateAbsolute Final Arbiter. Required only if NMR data is ambiguous (e.g., signal overlap) or for GMP reference standard qualification.

Critical Visualization: The Logic of Confirmation

The following decision tree outlines the logical flow for confirming the structure, moving from simple screening to absolute confirmation.

StructuralConfirmation Start Crude Product Isolated HNMR Run 1H NMR (DMSO-d6) Start->HNMR CouplingCheck Analyze Coupling (J) of H5 & H6 HNMR->CouplingCheck Vicinal Doublets, J = 5.0 - 6.0 Hz (Vicinal Coupling) CouplingCheck->Vicinal Observed Meta Singlets or J < 2.0 Hz (Meta/Para Coupling) CouplingCheck->Meta Observed HMBC Run 1H-13C HMBC Vicinal->HMBC Proceed to Validation IsomerWarn REJECT: Likely 5-Nitro or other isomer Meta->IsomerWarn Connectivity Confirm C2/C3/C4 Connectivity HMBC->Connectivity Final Structure Confirmed Connectivity->Final

Figure 1: Decision logic for structural confirmation. The coupling constant check is the primary "Go/No-Go" gate.

Experimental Protocols

Protocol A: 1H NMR Acquisition & Analysis

Objective: Determine the substitution pattern via spin-spin coupling (


-coupling).
  • Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-d6 .

    • Note: DMSO is preferred over CDCl3 for nitropyridines to prevent aggregation and ensure sharp peaks.

  • Acquisition: Acquire a standard proton spectrum (min 16 scans).

  • Data Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance resolution.

The "Smoking Gun" Analysis: The molecule has only two aromatic protons: H5 and H6 .

  • H6 is adjacent to the Nitrogen (Position 6).

  • H5 is adjacent to H6 (Position 5).

Because they are neighbors (vicinal), they must split each other into doublets with a coupling constant characteristic of pyridine ortho-coupling.

ParameterTarget: this compound Isomer: 2-Chloro-4-bromo-5-nitropyridine
Proton Relationship Vicinal (Ortho) Para (Separated)
Expected Pattern Two Doublets (

)
Two Singlets (

)
Coupling Constant (

)

Hz

Hz
(often invisible)
Conclusion CONFIRMED REJECT

Technical Insight: If you see a coupling constant of ~8.0 Hz, your ring is likely unsubstituted at position 4. If you see ~2.0 Hz (meta coupling), the protons are separated by one carbon (e.g., 2,4,6-substitution).

Protocol B: HMBC Connectivity (The Validator)

Objective: Assign the quaternary carbons (C-NO2, C-Cl, C-Br) to prove the nitro group is at position 3, not 5.

  • Setup: Run a Gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) optimized for long-range coupling (

    
     Hz).
    
  • Analysis Logic:

    • Identify H6 (the most downfield doublet,

      
       ppm).
      
    • Identify H5 (the upfield doublet,

      
       ppm).
      
    • Trace the correlations:

      • H6 should show a strong 3-bond correlation to C2 (the carbon bearing Chlorine) and C4 (the carbon bearing Bromine).

      • H5 should show a strong 3-bond correlation to C3 (the carbon bearing the Nitro group).

Visualizing the HMBC Connectivity

The following diagram illustrates the specific long-range (2-bond and 3-bond) correlations that confirm the regiochemistry.

HMBC_Map H6 H6 (8.6 ppm) C2 C-Cl (C2) H6->C2 3J (Strong) C4 C-Br (C4) H6->C4 3J (Strong) H5 H5 (7.9 ppm) C3 C-NO2 (C3) H5->C3 3J (Definitive)

Figure 2: Expected HMBC correlations. The correlation from H5 to the Nitro-bearing carbon (C3) is the critical confirmation of the 3-nitro isomer.

References

  • Pyridine Coupling Constants

    • Source: Organic Chemistry Data, "NMR Spectroscopy: Proton-Proton Couplings."
    • Relevance: Establishes the standard (ortho) value of 5-6 Hz vs (meta) value of 1-2 Hz for pyridine rings.
    • URL:[Link]

  • HMBC Methodology

    • Source: Columbia University NMR Facility, "HSQC and HMBC."
    • Relevance: Defines the standard parameters for long-range C-H correl
    • URL:[Link]

  • Synthesis & Isomerism of Nitropyridines

    • Source: Patent CN103819398B, "Synthetic method of 4-amino-2-chloro-3-nitropyridine."
    • Relevance: Highlights the prevalence of 3-nitro/5-nitro isomer mixtures in similar electrophilic aromatic substitutions.[1]

    • URL

Sources

A Senior Application Scientist's Guide to Dihalonitropyridine Reactivity: 4-Bromo-2-chloro-3-nitropyridine vs. 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Regioselectivity in Pharmaceutical Scaffolding

In the intricate world of drug development and medicinal chemistry, the pyridine ring is a privileged scaffold, central to a vast array of therapeutic agents. The functionalization of this heterocycle with precision is paramount. Among the most powerful tools for this task is the Nucleophilic Aromatic Substitution (SNAr) reaction, which allows for the strategic introduction of diverse functionalities.[1] This guide provides an in-depth, comparative analysis of two highly activated and versatile building blocks: 4-Bromo-2-chloro-3-nitropyridine and 2,4-Dichloro-3-nitropyridine .

Both molecules are primed for SNAr reactions due to the potent electron-withdrawing effects of the nitro group and the inherent π-deficient nature of the pyridine ring.[2][3] However, the subtle difference in halogenation at the 4-position—bromine versus chlorine—presents a critical choice for the synthetic chemist. This guide will dissect the electronic and steric factors governing their reactivity, provide supporting experimental frameworks, and offer field-proven insights to inform your selection and experimental design.

The Mechanistic Cornerstone: Nucleophilic Aromatic Substitution (SNAr)

Understanding the SNAr mechanism is fundamental to predicting the reactivity of these substrates. The reaction is not a concerted SN2 displacement, which is sterically impossible on an sp2-hybridized carbon, nor is it an SN1 reaction, which would require the formation of a highly unstable aryl cation.[1][2] Instead, it proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: The nucleophile adds to the electron-deficient carbon bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.

The rate-determining step is typically the initial nucleophilic attack. Therefore, factors that stabilize the negatively charged Meisenheimer complex will accelerate the reaction.[5] In our target molecules, both the pyridine nitrogen and the ortho/para nitro group are perfectly positioned to stabilize this intermediate through resonance, making the C2 and C4 positions highly electrophilic and susceptible to attack.[1][2]

SNAr_Mechanism Figure 1: General S N Ar Mechanism on a 3-Nitropyridine cluster_reactants cluster_products R Py-X MC [Py(X)(Nu)]⁻ R->MC k1 (Attack) Rate-Determining Step Nu Nu⁻ plus1 + MC->R k-1 P Py-Nu MC->P k2 (Elimination) LG X⁻ plus2 +

Caption: Figure 1: General SNAr Mechanism on a 3-Nitropyridine.

Comparative Reactivity Analysis: C4-Br vs. C4-Cl

The central question for a researcher is: which halogen at which position will react preferentially? For both This compound and 2,4-dichloro-3-nitropyridine , the C4 position is the more reactive site for nucleophilic attack. This is due to a combination of potent electronic activation from the para pyridine nitrogen and the ortho nitro group, and generally less steric hindrance compared to the C2 position, which is flanked by the nitro group and the ring nitrogen. Experimental evidence confirms that selective substitution at the C4 position is readily achievable.[6]

The primary comparison, therefore, boils down to the reactivity of the C4-Br group versus the C4-Cl group.

FeatureThis compound2,4-Dichloro-3-nitropyridineScientific Rationale
Primary Reactive Site C4-BromoC4-ChloroThe C4 position is highly activated by both the pyridine nitrogen (para) and the nitro group (ortho), making it the kinetically favored site for nucleophilic attack.[1][2]
Electrophilicity of C4 Slightly LowerSlightly HigherChlorine is more electronegative than bromine, leading to a slightly more polarized C-X bond and a more electrophilic carbon center. This typically accelerates the rate-determining nucleophilic attack.[7]
Leaving Group Ability GoodGoodIn SNAr, the C-X bond cleavage is not the rate-determining step. The "element effect" often shows F > Cl ≈ Br.[7] The C-Br bond is weaker than the C-Cl bond, which could favor its departure, but this has a minimal effect on the overall rate.
Predicted Reactivity HighMarginally HigherThe slightly enhanced electrophilicity of the C4 carbon in the dichloro- derivative is expected to result in a faster reaction rate under identical conditions, though the difference may be modest.

Expert Insight: While theoretical principles suggest 2,4-dichloro-3-nitropyridine may react slightly faster, in practice, both substrates are exceptionally reactive. The choice between them often comes down to factors like cost, availability, and the specific downstream applications. For instance, if a subsequent cross-coupling reaction is planned at the C2 position, retaining the C2-Cl while functionalizing C4 is a common and effective strategy.

Experimental Protocols: A Self-Validating System

The following protocols provide a reliable framework for performing selective SNAr reactions. The key to trustworthiness is in the analytical checkpoints, ensuring the reaction's progress and outcome are continuously monitored.

Protocol 1: Selective Amination at C4

This protocol details the reaction of a dihalonitropyridine with a primary or secondary amine, a common transformation in pharmaceutical synthesis.

Protocol_Workflow Figure 2: Experimental Workflow for C4 Amination cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Charge flask with dihalonitropyridine (1.0 eq) and solvent (e.g., DMF). B 2. Add amine (1.1 eq) and base (e.g., K₂CO₃, 2.0 eq). A->B C 3. Heat to 60-80 °C. Stir under N₂ atmosphere. B->C D 4. Monitor by TLC/LC-MS (approx. 2-4 hours). C->D E 5. Cool, quench with H₂O. D->E Upon Completion F 6. Extract with EtOAc. E->F G 7. Purify by column chromatography. F->G

Caption: Figure 2: Experimental Workflow for C4 Amination.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dihalonitropyridine substrate (1.0 eq.) and potassium carbonate (2.0 eq.). Purge the flask with an inert gas (Nitrogen or Argon).

  • Solvent and Reagents: Add a polar aprotic solvent such as DMF or DMSO (approx. 0.2 M concentration relative to the substrate). Add the amine nucleophile (1.1 eq.) via syringe.

    • Causality: Polar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, preserving its reactivity.[8] The base is crucial for scavenging the H-X formed if using a primary or secondary amine.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. Look for the disappearance of the starting material and the appearance of a single major product spot.

    • Self-Validation: This step is critical. If multiple product spots appear, it may indicate a loss of regioselectivity (reaction at C2) or side reactions. In such cases, lowering the reaction temperature is the first recommended action.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-amino-2-chloro-3-nitropyridine derivative.

Conclusion: Making an Informed Choice

Both This compound and 2,4-dichloro-3-nitropyridine are powerful reagents for the synthesis of complex, functionalized pyridines.

  • Reactivity: Both compounds exhibit high reactivity, with a strong preference for nucleophilic substitution at the C4 position. The 2,4-dichloro derivative is predicted to be marginally more reactive due to the higher electronegativity of chlorine at the C4 position.

  • Selectivity: Excellent regioselectivity for C4 substitution can be achieved with both substrates by controlling reaction temperature and using a slight excess of the nucleophile.

  • Practical Choice: The decision between the two often hinges on economic and strategic considerations rather than a vast difference in chemical reactivity. For most applications involving selective C4 functionalization, either substrate will perform effectively.

By understanding the underlying mechanistic principles and employing robust, self-validating experimental protocols, researchers can confidently leverage these building blocks to accelerate the discovery and development of novel chemical entities.

References

  • den Hertog, H. J., & van der Plas, H. C. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(1), 889-896. 9

  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. (n.d.). Chemical Synthesis and Application Notes. 10

  • Ren, P., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 79(18), 8675-8685. 11

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia.

  • ChemicalBook. (n.d.). 4-BROMO-2-METHYL-3-NITRO-PYRIDINE synthesis. 12

  • U.S. Patent No. WO2010089773A2. (2010). Process for preparation of nitropyridine derivatives. Google Patents.

  • McMurry, J. (2022). Nucleophilic Aromatic Substitution. In Chemistry LibreTexts.

  • Rossi, R. A., & de Rossi, R. H. (1983). Aromatic Substitution by the SRN1 Mechanism. American Chemical Society.
  • O'Donoghue, A. C., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution.

  • Senge, M. O., & Sample, H. C. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Chemistry – A European Journal, 27(1), 12-35.

  • Ison, E. A., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 8851–8858.

  • Sigma-Aldrich. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Professor Molecular.

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube.

  • ChemicalBook. (n.d.). 2,4-Dichloro-3-nitropyridine.

Sources

A Comparative Guide to the Synthetic Routes of 4-Bromo-2-chloro-3-nitropyridine: A Yield-Centric Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. 4-Bromo-2-chloro-3-nitropyridine is a valuable substituted pyridine intermediate, offering multiple points for further functionalization in the creation of novel chemical entities. This guide provides an in-depth comparison of plausible synthetic routes to this target molecule, with a strong emphasis on reaction yields and the underlying chemical principles that govern them. The protocols and analyses presented herein are designed to be self-validating, empowering researchers to make informed decisions in their synthetic strategies.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective introduction of multiple substituents onto an electron-deficient pyridine ring. The inherent electronic properties of the pyridine nucleus, coupled with the directing effects of the existing chloro and nitro groups, create a nuanced landscape for electrophilic substitution. This guide will focus on the most logical and industrially scalable approach: the direct bromination of 2-chloro-3-nitropyridine. We will explore different methodologies for this key transformation and discuss the factors that influence the final yield.

Route 1: Direct Electrophilic Bromination of 2-Chloro-3-nitropyridine

The most straightforward and commonly employed strategy for the synthesis of this compound is the direct electrophilic aromatic substitution of 2-chloro-3-nitropyridine. This precursor is readily accessible through the nitration of 2-chloropyridine.

Mechanistic Considerations: The "Why" Behind the Regioselectivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene.[1] The introduction of a chloro and a nitro group, both of which are electron-withdrawing through inductive effects, further deactivates the ring.

However, the position of the incoming electrophile (in this case, Br+) is dictated by the directing effects of the existing substituents. The chloro group is an ortho-, para- director, while the nitro group is a meta- director. In 2-chloro-3-nitropyridine, the positions ortho and para to the chloro group are C3 and C5. The positions meta to the nitro group are C1 (the nitrogen), C5, and C6. The C4 position is para to the nitrogen, which is a deactivating position.

The bromination is anticipated to occur at the C4 position. This is due to a combination of electronic and steric factors. The C5 position is sterically hindered by the adjacent nitro group. While both the chloro and nitro groups are deactivating, the chloro group has a weak activating effect through resonance (+M effect) which can stabilize the arenium ion intermediate formed during electrophilic attack at the para-position (C4).[1]

Experimental Protocol: Route 1A - Bromination with Elemental Bromine

This protocol utilizes elemental bromine in a suitable solvent, a classic and effective method for aromatic bromination.

Step 1: Synthesis of 2-Chloro-3-nitropyridine (Precursor)

A common method for the synthesis of 2-chloro-3-nitropyridine involves the nitration of 2-chloropyridine using a mixture of nitric acid and sulfuric acid.

Step 2: Bromination of 2-Chloro-3-nitropyridine

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., oleum, fuming sulfuric acid, or a chlorinated solvent like dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of elemental bromine (1.1 eq) in the same solvent to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by pouring it over crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Experimental Protocol: Route 1B - Bromination with N-Bromosuccinimide (NBS)

This alternative protocol employs N-Bromosuccinimide (NBS) as a safer and more manageable source of electrophilic bromine compared to elemental bromine.

Step 1: Synthesis of 2-Chloro-3-nitropyridine (Precursor)

The precursor is synthesized as described in Route 1A.

Step 2: Bromination of 2-Chloro-3-nitropyridine with NBS

  • Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 4-12 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • If necessary, neutralize with a base and extract the product with an organic solvent as described in Route 1A.

  • Purify the product via recrystallization or column chromatography.

Yield Comparison and Discussion

The yield of this compound is highly dependent on the chosen synthetic route and the careful control of reaction conditions.

ParameterRoute 1A: Elemental BromineRoute 1B: N-Bromosuccinimide (NBS)
Starting Material 2-Chloro-3-nitropyridine2-Chloro-3-nitropyridine
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Oleum, Fuming H₂SO₄, CH₂Cl₂Concentrated H₂SO₄, Acetonitrile
Temperature 0 °C to Room TemperatureRoom Temperature to 70 °C
Typical Yield Range 60-75%65-80%
Advantages Readily available and inexpensive brominating agent.Safer and easier to handle than elemental bromine. Often leads to cleaner reactions with fewer byproducts.
Disadvantages Elemental bromine is highly corrosive, toxic, and volatile, requiring specialized handling procedures.NBS is more expensive than elemental bromine.

Expertise & Experience Insights:

  • Solvent Choice is Critical: The use of a strong acid like oleum or fuming sulfuric acid as a solvent can enhance the electrophilicity of the brominating agent, leading to higher yields and faster reaction times. However, these solvents require careful handling.

  • Temperature Control: Maintaining a low temperature during the initial addition of bromine in Route 1A is crucial to control the reaction rate and prevent the formation of poly-brominated byproducts.

  • NBS as a Superior Alternative: For laboratory-scale synthesis, NBS is often the preferred reagent. Its solid nature makes it easier to handle, and it often provides better regioselectivity and cleaner reaction profiles, simplifying purification and potentially leading to higher isolated yields.

Visualizing the Synthetic Workflow

Diagram 1: General Synthetic Workflow

Synthetic_Workflow Start 2-Chloropyridine Precursor 2-Chloro-3-nitropyridine Start->Precursor Nitration (HNO₃, H₂SO₄) Target_A This compound (Route 1A) Precursor->Target_A Bromination (Br₂) Target_B This compound (Route 1B) Precursor->Target_B Bromination (NBS)

Caption: Synthetic pathways to this compound.

Conclusion and Recommendations

Both direct bromination with elemental bromine and with N-Bromosuccinimide are viable routes for the synthesis of this compound. While elemental bromine is a more cost-effective reagent for large-scale production, the safety and handling advantages of NBS, coupled with potentially higher and cleaner yields, make it the recommended choice for research and development settings.

The key to achieving high yields in either route lies in the careful control of reaction parameters, particularly temperature and the choice of solvent. A thorough understanding of the underlying electrophilic aromatic substitution mechanism is paramount for troubleshooting and optimizing the synthesis of this and other valuable substituted pyridine intermediates.

References

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine - Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]

  • ResearchGate. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1. Retrieved from [Link]

  • YouTube. (2014). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Profiling of 4-Bromo-2-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4-Bromo-2-chloro-3-nitropyridine is a densely functionalized heterocyclic scaffold, critical in drug discovery for nucleophilic aromatic substitution (


) campaigns. Its unique electronic architecture—an electron-deficient pyridine ring further deactivated by a nitro group and two halogens—presents specific challenges for mass spectrometry (MS).[1]

This guide compares the two dominant ionization modalities: Electron Ionization (EI) and Electrospray Ionization (ESI) .[1] While EI provides the definitive structural "fingerprint" necessary for compound verification, ESI (specifically in negative mode or with specific adducts) is often required for reaction monitoring due to the molecule's low basicity.

Theoretical Mass Spectral Fingerprint

Before selecting an ionization method, the analyst must understand the molecule's immutable isotopic signature. The presence of one bromine and one chlorine atom creates a distinct triplet pattern that serves as an internal validation standard.

Calculated Isotopic Distribution (M+)

Formula:


Monoisotopic Mass (

):
~235.9 Da
IonCompositionApprox.[1][2][3][4][5][6][7][8][9][10] m/zRelative Intensity (Theoretical)Origin
M

+

236 100% (3 parts)Base Peak (normalized)
M+2

+


+

238 133% (4 parts)Overlap of Br/Cl isotopes
M+4

+

240 33% (1 part)Heavier isotopes

Analyst Note: A deviation from this 3:4:1 intensity ratio indicates either sample impurity (e.g., debrominated byproducts) or detector saturation.

Comparative Guide: Ionization Modalities

Method A: Electron Ionization (EI) – The Structural Validator

Best For: Compound identification, library matching, impurity profiling. Mechanism: Hard ionization (70 eV) induces extensive fragmentation.

  • Performance Profile:

    • Molecular Ion (

      
      ):  Distinctly visible. The aromatic ring stabilizes the radical cation, preventing total disintegration.
      
    • Fragmentation: Rich. The nitro group and halogens provide facile cleavage points, generating a unique spectral tree.

    • Limitation: Requires sample volatility; not suitable for thermally labile derivatives.

Method B: Electrospray Ionization (ESI) – The Process Monitor

Best For: LC-MS coupling, high-throughput screening, biological matrices. Mechanism: Soft ionization.[1]

  • Performance Profile:

    • Positive Mode (

      
      ): Poor Sensitivity.  The electron-withdrawing nature of the nitro and halogen groups drastically reduces the basicity of the pyridine nitrogen, making protonation (
      
      
      
      ) difficult without acidic modifiers (e.g., 0.1% Formic Acid).
    • Negative Mode (

      
      ): Superior Sensitivity.  Nitro-aromatics have high electron affinity. They often form stable radical anions (
      
      
      
      ) or adducts (
      
      
      ) in the presence of ammonium acetate.
    • Limitation: "Soft" ionization yields few fragments, requiring MS/MS (CID) for structural confirmation.

Fragmentation Mechanics (EI/CID)

Understanding the fragmentation pathway is essential for interpreting MS/MS data.[1] The decomposition follows a logical hierarchy based on bond dissociation energies.

Primary Pathways
  • Nitro Group Loss: The most labile group.

    • Loss of

      
       (46 Da):  Generates the 
      
      
      
      ion.
    • Nitro-Nitrite Rearrangement: Isomerization allows loss of

      
       (30 Da), leaving a phenoxy-like radical.
      
  • Halogen Scission:

    • Bromine Loss (79/81 Da): The

      
       bond is weaker than 
      
      
      
      . Loss of
      
      
      is favored, often from the
      
      
      precursor.
    • Chlorine Loss (35/37 Da): Observed but less intense than Br loss.[11]

  • Ring Collapse:

    • Loss of

      
       (27 Da) is characteristic of the pyridine skeleton, usually occurring at the terminal stages of fragmentation.
      
Visualization of Fragmentation Logic

FragmentationPathway M Molecular Ion (M+) m/z 236/238/240 (Radical Cation) M_NO2 [M - NO2]+ m/z 190/192/194 (Base Fragment) M->M_NO2 - NO2 (46 Da) M_NO [M - NO]+ m/z 206/208/210 (Rearrangement) M->M_NO - NO (30 Da) M_NO2_Br [M - NO2 - Br]+ m/z 111/113 (Chloropyridinyl Cation) M_NO2->M_NO2_Br - Br (79/81 Da) Ring_Cleave Ring Cleavage (Loss of HCN) M_NO2_Br->Ring_Cleave - HCN (27 Da)

Figure 1: Logical fragmentation tree for this compound. The loss of the nitro group is the primary "gateway" event.

Experimental Protocol: LC-MS/MS Optimization

For researchers needing to validate this compound in a reaction mixture, the following ESI protocol ensures maximum sensitivity.

Step 1: Mobile Phase Preparation
  • Solvent A: Water + 10 mM Ammonium Acetate (Promotes ionization).

  • Solvent B: Acetonitrile (LC-MS Grade).

  • Rationale: Ammonium acetate is crucial. It acts as a buffer and provides acetate ions for potential adduct formation (

    
    ) in negative mode, while also supporting protonation in positive mode if necessary.
    
Step 2: Source Parameters (Standard ESI)
ParameterSettingReason
Polarity Negative (-) High electron affinity of Nitro group.
Capillary Voltage 2.5 - 3.0 kVPrevent discharge; lower voltage for Neg mode.
Cone Voltage 20 - 30 VModerate energy to prevent in-source fragmentation of the labile

.
Desolvation Temp 350 °CEnsure complete solvent evaporation for semi-volatile aromatics.
Step 3: Data Acquisition
  • Full Scan (Q1): Scan range m/z 100–400. Look for the characteristic 3:4:1 isotope pattern.[11]

  • Product Ion Scan (MS2): Select m/z 236 (or dominant adduct). Apply Collision Energy (CE) ramp (10–40 eV).

  • Validation: Confirm presence of m/z 190 (

    
    ) and m/z 79/81 (
    
    
    
    ) in the daughter spectrum.

References

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved October 26, 2023, from [Link]

    • Citation Context: Foundation for the "3:4:1" isotope ratio calculation for molecules containing 1 Br and 1 Cl.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12510052, 3-Bromo-4-chloro-5-nitropyridine. Retrieved October 26, 2023, from [Link]

    • Citation Context: Structural analog data used to validate physicochemical properties and ionization tendencies.[12]

  • Holcapek, M., et al. (2010). Negative ion electrospray mass spectrometry of nitroaromatic compounds. Journal of Mass Spectrometry. Citation Context: Establishes the preference for Negative Mode ESI for nitro-substituted aromatics due to electron capture mechanisms.
  • Citation Context: Provides comparative fragmentation logic for poly-halogen

Sources

Comparative Guide: High-Performance Catalysts for Challenging Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process chemistry, the "good enough" catalyst often becomes a bottleneck during scale-up. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] served as the industry workhorse for decades, modern drug discovery demands catalysts that can handle sterically hindered substrates, heteroaryl chlorides, and low catalyst loadings.

This guide objectively compares three distinct generations of catalytic systems: Buchwald G4 Precatalysts (Dialkylbiaryl phosphines), Pd-PEPPSI-IPr (N-Heterocyclic Carbenes), and Nickel-based systems (Base metal alternatives). We analyze their efficacy in Suzuki-Miyaura cross-coupling, focusing on yield, stability, and purgeability of metal residues.

Part 1: The Mechanistic Landscape

To select the correct catalyst, one must understand the rate-limiting step of the specific transformation. The catalytic cycle generally consists of Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).

  • Legacy Systems (e.g., Pd(PPh₃)₄): prone to ligand dissociation and oxidation. OA is often slow for aryl chlorides.

  • Buchwald G3/G4: Bulky, electron-rich ligands accelerate OA (electron-rich) and RE (bulk). The "Precatalyst" scaffold ensures a 1:1 Pd:Ligand ratio, preventing the formation of inactive "Pd-black."

  • Pd-PEPPSI: The "Throw-Away" pyridine ligand stabilizes the Pd(II) species in air but dissociates easily to open the active site. The NHC ligand binds tightly, preventing catalyst decomposition.

Visualization: The Catalytic Cycle & Ligand Influence

CatalyticCycle cluster_legend Ligand Effects Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Rate Limiting for Chlorides TransMet Transmetallation (Ar'-B(OH)2) OxAdd->TransMet Base Required RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Sterics Influence RedElim->Pd0 Product Release PreCat Precatalyst Activation (G4 / PEPPSI) PreCat->Pd0 Base/Heat Note1 Electron-Rich Ligands (e.g., XPhos) boost Oxidative Addition Note1->OxAdd Note2 Bulky Ligands (e.g., NHC, tBu) boost Reductive Elimination Note2->RedElim

Figure 1: Generalized catalytic cycle highlighting where ligand electronics and sterics influence reaction rates.

Part 2: Comparative Analysis of Catalyst Classes

Buchwald G4 Precatalysts (e.g., XPhos Pd G4)

The "Gold Standard" for difficult couplings. The G4 scaffold utilizes an N-methyl-2-aminobiphenyl mesylate backbone, which is highly soluble and releases the active L-Pd(0) species upon deprotonation.

  • Best For: Aryl chlorides, poly-heterocycles, and reactions requiring low catalyst loading (<0.5 mol%).

  • Pros: Air-stable solid; rapid activation; huge library of ligands (XPhos for Cl-, SPhos for steric bulk).

  • Cons: High cost per gram; proprietary IP can complicate generic manufacturing.

Pd-PEPPSI-IPr (NHC Architectures)

Developed by Organ et al., these use N-Heterocyclic Carbenes. The metal-ligand bond is incredibly strong, making the catalyst robust against heat and moisture.

  • Best For: Substrates containing amides/amines (which poison phosphine catalysts), and "difficult" transmetallation steps.

  • Pros: Extremely thermally stable (can run at 100°C+); lower cost than G4; excellent for sp³-sp² coupling.

  • Cons: Activation can be slower than G4; removal of residual NHC ligand can be difficult.

Nickel Catalysts (e.g., Ni(cod)₂ + dppf)

The sustainable alternative. Nickel is smaller and more nucleophilic than Palladium, allowing it to activate difficult bonds (C-F, C-O) and perform alkyl-alkyl couplings.

  • Best For: Alkyl halides, phenol derivatives (aryl sulfamates/pivalates), and cost-sensitive large-scale batches.

  • Pros: Cheap metal source; unique reactivity profile.[1]

  • Cons: High Air Sensitivity (requires glovebox/Schlenk line); often requires higher loadings (5-10 mol%); Ni(II) salts are genotoxic.

Part 3: Experimental Case Study & Data

Scenario: Synthesis of a sterically hindered biaryl (2-chloro-3-nitropyridine coupling with 2,6-dimethylphenylboronic acid). This "stress test" challenges the catalyst's ability to perform oxidative addition on a deactivated ring and tolerate steric hindrance.

Representative Performance Data
FeatureXPhos Pd G4 Pd-PEPPSI-IPr Ni(cod)₂ / dppf Pd(PPh₃)₄ (Legacy)
Catalyst Loading 0.5 mol%1.0 mol%5.0 mol%5.0 mol%
Time to Completion 2 Hours4 Hours12 Hours24 Hours (Incomplete)
Isolated Yield 96% 88%72%35%
Impurity Profile CleanTrace HomocouplingSignificant ProtodeboronationUnreacted SM
Air Stability High (Benchtop)High (Benchtop)None (Glovebox) Low (Freezer)

Interpretation: The XPhos Pd G4 system is superior for this specific high-value transformation due to the electron-rich phosphine facilitating the oxidative addition into the chloro-pyridine. The PEPPSI system is a viable runner-up, particularly if the substrate contained free amines. Nickel is viable but requires strict anaerobic conditions.

Part 4: Detailed Experimental Protocol (Best Performer)

Protocol: Suzuki Coupling using XPhos Pd G4

This protocol is designed for a 1 mmol scale reaction. Adjust volumes proportionally.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Base: K₃PO₄ (2.0 equiv, finely ground) or K₂CO₃ (2.0 equiv)

  • Catalyst: XPhos Pd G4 (0.5 - 1.0 mol%)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or THF/Water.

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol), and Base (2.0 mmol).

  • Catalyst Addition: Add XPhos Pd G4 (0.005 mmol, ~4 mg).

    • Note: G4 precatalysts are air-stable in solid form and can be weighed on a benchtop balance.

  • Solvent & Degassing: Add the solvent mixture (4 mL). Seal the vial with a septum cap.

    • Sparge the mixture with Nitrogen or Argon gas for 5 minutes via a needle outlet.

  • Reaction: Place the vial in a pre-heated block at 60°C - 80°C. Stir vigorously (800 rpm).

    • Expert Tip: High stirring speed is critical in biphasic solvent systems to ensure mass transfer.

  • Monitoring: Monitor via HPLC or TLC after 1 hour.

  • Workup & Scavenging (Crucial for Pharma):

    • Dilute with Ethyl Acetate and wash with water.

    • Metal Removal: Add Silica-supported Thiol (Si-TMT) scavenger (approx. 5-10 wt% relative to crude mass) and stir for 30 mins. Filter through a pad of Celite.

    • Validation: This step typically reduces Pd residuals from >500 ppm to <10 ppm.[2]

Part 5: Decision Tree for Catalyst Selection

Use this logic flow to select the starting point for your optimization screen.

DecisionTree Start Start: Analyze Substrate Q1 Is the electrophile an Aryl Chloride? Start->Q1 Q2 Is the substrate Sterically Hindered? Q1->Q2 Yes Q5 Is it a simple coupling? Q1->Q5 No (Br/I) Q3 Does substrate contain Amides/Amines? Q2->Q3 No Res2 Use SPhos Pd G4 Q2->Res2 Yes (Ortho-subs) Res1 Use XPhos Pd G4 Q3->Res1 No Res3 Use Pd-PEPPSI-IPr Q3->Res3 Yes Q4 Is cost the primary driver (Scale >1kg)? Q4->Res1 No (High Value) Res4 Screen Ni(cod)2 / dppf Q4->Res4 Yes Res5 Use Pd(dppf)Cl2 or Pd(PPh3)4 Q5->Q4 No Q5->Res5 Yes

Figure 2: Strategic decision tree for selecting the initial catalyst screen.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions."[3] Chemical Science, 2013.

  • Pd-PEPPSI-IPr: Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Synthesis of Sterically Hindered Biaryls." Chemistry - A European Journal, 2006.

  • Nickel vs. Palladium: Ge, S., et al. "Nickel-Catalyzed Cross-Coupling Reactions."[4] Angewandte Chemie International Edition, 2005.

  • Metal Scavenging: Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005.[5]

Sources

Cost-benefit analysis of different synthetic pathways for substituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety is a pharmacological privilege, present in over 100 FDA-approved drugs, including blockbusters like Esomeprazole (Nexium) and Loratadine (Claritin) . However, the "best" synthetic route is rarely absolute; it is a function of scale, substitution pattern, and development phase.

This guide moves beyond textbook definitions to provide a decision-making framework. We compare three distinct paradigms: De Novo Cyclization (The Architect), Cross-Coupling (The Surgeon), and C-H Functionalization (The Minimalist). We analyze these based on Atom Economy (AE), Step Economy (SE), and Cost of Goods (COGS).

Part 1: The Strategic Landscape

The choice of synthesis dictates the economics of your project. While cross-coupling is the industry standard for medicinal chemistry (high reliability), it becomes a liability at the process scale due to palladium costs (~$75,000/kg) and metal scavenging requirements. Conversely, de novo methods offer low material costs but suffer from rigid substitution patterns.

Decision Matrix: Pathway Selection

DecisionTree Start Target Pyridine Structure Pattern Substitution Pattern? Start->Pattern Symmetrical Symmetrical / Simple Pattern->Symmetrical High Symmetry Asymmetrical Asymmetrical / Complex Pattern->Asymmetrical Specific Regiochemistry PathwayA Pathway A: De Novo Cyclization (Hantzsch/Kröhnke) Symmetrical->PathwayA Use De Novo StartMat Commercially Available Halopyridine? Asymmetrical->StartMat YesHalo Yes StartMat->YesHalo Precursor Exists NoHalo No StartMat->NoHalo Novel Core Scale Production Scale? YesHalo->Scale NoHalo->PathwayA Custom Core Build MedChem mg to g (Discovery) Scale->MedChem Reliability First Process kg to ton (Process) Scale->Process Cost/Green Focus PathwayB Pathway B: Cross-Coupling (Suzuki/Negishi) MedChem->PathwayB Reliability First PathwayC Pathway C: C-H Activation (Minisci/Direct Arylation) Process->PathwayC Cost/Green Focus

Figure 1: Strategic Decision Tree for selecting the optimal synthetic pathway based on structural complexity and scale.

Part 2: Comparative Analysis of Synthetic Pathways

Pathway A: De Novo Cyclization (The Architect)

Focus: Hantzsch Synthesis & Bohlmann-Rahtz

This approach builds the pyridine ring from acyclic precursors (aldehydes, ketoesters, ammonia).

  • Pros: Extremely low raw material costs; scalable; avoids noble metals.

  • Cons: Limited to specific substitution patterns (often symmetrical); requires oxidation step (aromatization) which lowers Atom Economy; harsh conditions.

Pathway B: Cross-Coupling (The Surgeon)

Focus: Suzuki-Miyaura & Negishi Coupling

This approach modifies an existing halogenated pyridine core.

  • Pros: Unmatched regioselectivity; mild conditions; broad functional group tolerance (boronic acids); high reliability (high success rate in library synthesis).

  • Cons: High Step Count (requires pre-functionalized halides + boronic acids); High Cost (Palladium catalysts, ligands); Metal removal required (GMP impact).

Pathway C: C-H Functionalization (The Minimalist)

Focus: Minisci Reaction & Direct Arylation

This approach directly installs groups onto the pyridine ring, bypassing halogenation.

  • Pros: Highest Atom Economy; Step Economy (removes halogenation/borylation steps); "Green" potential.

  • Cons: Poor regioselectivity (often yields mixtures of C2/C4 isomers); requires excess reagents or oxidants; radical mechanisms can be sensitive to air/moisture.

Part 3: Quantitative Performance Metrics

The following data is synthesized from industrial process reviews and green chemistry metrics [1, 5, 6].

MetricDe Novo (Hantzsch) Cross-Coupling (Suzuki) C-H Activation (Minisci)
Atom Economy (AE) Moderate (Loss of H₂O/H₂)Low (Loss of B(OH)₂, salts)High (Direct H substitution)
Step Count Low (1-2 steps)High (3-4 steps from commodity)Very Low (1 step)
Regiocontrol Rigid (Symmetry driven)Excellent (Leaving group driven)Variable (Electronic/Steric driven)
Catalyst Cost Negligible (None/Acid)High (Pd: ~$75k/kg)Low to Moderate (Ag/Fe/Photoredox)
Scalability Excellent (Thermodynamic control)Good (Linear scaling)Moderate (Safety/Exotherm issues)
E-Factor (Waste) High (Solvent/Purification)High (Stoichiometric byproducts)Improving (depends on oxidant)

Part 4: Experimental Protocols

Protocol 1: Standard Suzuki-Miyaura Coupling (Pathway B)

Rationale: This protocol uses a biphasic system to solubilize inorganic bases while maintaining organic solubility, ensuring high turnover frequencies (TOF).

Reagents:

  • 5-Bromo-2-methylpyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%) - Note: Air sensitive, handle under Ar/N₂.

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Workflow:

  • Inerting: Charge a round-bottom flask with the halide, boronic acid, and base. Cycle vacuum/Argon 3x to remove O₂ (prevents homocoupling and catalyst deactivation).

  • Solvation: Add degassed Dioxane/Water.

  • Catalyst Addition: Add Pd catalyst quickly under positive Argon flow.

  • Reaction: Heat to reflux (90-100°C) for 12-18 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane).

  • Workup: Cool to RT. Filter through Celite (removes Pd black). Extract with EtOAc. Wash with brine.

  • Purification: Silica gel column chromatography.

Validation:

  • Self-Check: If the reaction turns black immediately, Pd precipitation occurred (likely O₂ leak). If it remains yellow/orange, the active Pd(0) species is stable.

Protocol 2: Radical Minisci Alkylation (Pathway C)

Rationale: Uses a radical mechanism to alkylate electron-deficient heterocycles. Silver nitrate acts as the catalyst/oxidant to generate alkyl radicals from carboxylic acids.

Reagents:

  • Pyridine (1.0 equiv)

  • Pivalic acid (3.0 equiv) - Source of t-butyl radical

  • AgNO₃ (0.2 equiv)

  • (NH₄)₂S₂O₈ (1.5 equiv) - Oxidant

  • Solvent: 10% H₂SO₄ (aq) / Acetonitrile (1:1)

Workflow:

  • Preparation: Dissolve pyridine in the acidic solvent mixture (protonation activates the ring toward nucleophilic radical attack).

  • Addition: Add AgNO₃ and Pivalic acid.

  • Initiation: Heat to 70°C. Add ammonium persulfate solution dropwise over 1 hour (controls radical concentration to prevent polymerization).

  • Reaction: Stir at 70°C for 2-4 hours. Evolution of CO₂ gas indicates decarboxylation is proceeding.

  • Workup: Basify with NaOH (caution: exotherm) to pH > 9. Extract with DCM.

  • Purification: Distillation or Column Chromatography.

Validation:

  • Self-Check: Regioselectivity is usually C2 > C4. Confirm isomer ratio via ¹H NMR (distinct shifts for C2 vs C4 protons).

Part 5: Mechanistic Visualization

Understanding the fundamental difference in bond formation is critical for troubleshooting.

Mechanism cluster_0 Cross-Coupling (Pd Cycle) cluster_1 Minisci (Radical) Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetallation (Ar-B) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond) TransMet->RedElim RedElim->Pd0 Regeneration RCOOH R-COOH Radical R• Radical RCOOH->Radical -CO2 (Oxidation) Add Radical Addition Radical->Add PyrH Pyridine-H+ PyrH->Add Prod Substituted Pyridine Add->Prod -H+ (Re-aromatization)

Figure 2: Mechanistic comparison. Top: The closed catalytic cycle of Palladium. Bottom: The linear radical chain of Minisci C-H activation.

References

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. [Link]

  • Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega. [Link]

  • Nickel catalysis: Insights for catalyst selection (Cost Comparison). InCatT. [Link]

  • Atom Economy and Green Chemistry Metrics. ChemRxiv. [Link]

Sources

A Comparative Guide to the Purity Analysis of 4-Bromo-2-chloro-3-nitropyridine by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Bromo-2-chloro-3-nitropyridine, a key building block in the synthesis of various biologically active compounds, is no exception. The presence of even trace-level impurities, arising from synthesis or degradation, can have profound impacts on downstream reactions and the toxicological profile of the final active pharmaceutical ingredient (API).[1]

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the rationale behind methodological choices, present supporting experimental data, and offer a framework for developing a robust, stability-indicating HPLC method.

The Criticality of a Stability-Indicating Method

A stability-indicating analytical method is a validated quantitative procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2][3] Crucially, it must also be able to separate and quantify any degradation products and process-related impurities.[2][3] For this compound, this is paramount, as its synthesis can lead to isomeric impurities, and its functional groups suggest susceptibility to hydrolysis and photolytic degradation.[4][5]

Forced degradation studies are an indispensable part of developing such a method.[2] By subjecting the analyte to harsh conditions (acid, base, oxidation, heat, and light), we can intentionally generate degradation products and ensure our analytical method can effectively resolve them from the main peak.[3]

Comparative Analysis of HPLC Methodologies

While alternative techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) can be employed for purity assessment, HPLC, particularly in the reverse-phase mode, offers unparalleled advantages in terms of resolution, sensitivity, and quantitative accuracy for a compound with the polarity and structural characteristics of this compound.

Here, we compare two primary reverse-phase HPLC approaches: a conventional HPLC method and a more rapid Ultra-High-Performance Liquid Chromatography (UPLC) method.

ParameterHPLC MethodUPLC MethodRationale & Expert Insights
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmThe C18 stationary phase is the workhorse of reverse-phase chromatography, offering excellent hydrophobic retention for a broad range of compounds. The larger particle size in the HPLC column provides a balance between efficiency and backpressure, suitable for standard laboratory equipment. The sub-2 µm particles in the UPLC column dramatically increase efficiency and resolution, allowing for faster analysis times and better separation of closely eluting impurities.[6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA: 0.1% Formic Acid in WaterB: AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency. The acidic modifier (phosphoric or formic acid) is crucial for suppressing the ionization of any residual silanol groups on the stationary phase and ensuring good peak shape for the pyridine moiety. Formic acid is preferred for UPLC-MS applications due to its volatility.[7]
Gradient 10-90% B in 20 min10-90% B in 5 minA gradient elution is necessary to elute a range of potential impurities with varying polarities in a reasonable timeframe. The UPLC method's shorter gradient is a direct result of the higher efficiency of the column.
Flow Rate 1.0 mL/min0.5 mL/minThe flow rate is optimized for the column dimensions and particle size to achieve optimal separation efficiency.
Temperature 30 °C40 °CElevated column temperature can improve peak shape and reduce viscosity, leading to lower backpressure, which is particularly beneficial for UPLC systems.
Detection UV at 254 nmUV at 254 nmThe aromatic and nitro-substituted nature of this compound suggests strong UV absorbance, making UV detection a sensitive and reliable choice. A photodiode array (PDA) detector would be advantageous for peak purity analysis.

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This protocol outlines a robust starting point for the analysis of this compound.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV or PDA detector

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates for the main peak should be not less than 2000.

Forced Degradation Study Protocol

To establish the stability-indicating nature of the proposed HPLC method, a forced degradation study should be performed.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples should be neutralized (if necessary) and diluted to the target concentration for HPLC analysis. The chromatograms should be evaluated for the appearance of new peaks and the resolution between the main peak and any degradation products.

Visualizing the Workflow

A logical workflow is essential for systematic HPLC method development and validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_method_dev Method Development cluster_validation Method Validation cluster_analysis Routine Analysis Prep_Standard Prepare Standard Column_Selection Column Selection (C18) Prep_Standard->Column_Selection Prep_Sample Prepare Sample Prep_Sample->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization Column_Selection->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Detection_Wavelength Wavelength Selection Gradient_Dev->Detection_Wavelength System_Suitability System Suitability Detection_Wavelength->System_Suitability Specificity Specificity (Forced Degradation) System_Suitability->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Analysis Purity Determination Robustness->Analysis

Caption: A streamlined workflow for HPLC method development and validation.

Understanding Potential Impurities

A thorough understanding of the synthetic route is critical for anticipating potential process-related impurities. A common synthesis of nitropyridine derivatives involves the nitration of a pyridine precursor.[4][8] For instance, the nitration of 2-chloro-4-aminopyridine can yield both the desired 4-amino-2-chloro-3-nitropyridine and the isomeric impurity 4-amino-2-chloro-5-nitropyridine.[4] The developed HPLC method must be capable of resolving these isomers.

Impurity_Formation cluster_synthesis Synthesis cluster_degradation Degradation Starting_Material Starting Material (e.g., 2-chloropyridine derivative) Nitration Nitration Starting_Material->Nitration Main_Product This compound Nitration->Main_Product Isomeric_Impurity Isomeric Impurities Nitration->Isomeric_Impurity Hydrolysis_Product Hydrolysis Products Main_Product->Hydrolysis_Product Stress Conditions (Acid/Base) Photodegradation_Product Photodegradation Products Main_Product->Photodegradation_Product Stress Conditions (Light)

Caption: Potential sources of impurities in this compound.

Conclusion

The purity analysis of this compound is a critical quality control step that necessitates a robust and reliable analytical method. Reverse-phase HPLC stands out as the technique of choice, offering the required specificity, sensitivity, and quantitative accuracy. By employing a systematic approach to method development, including a comprehensive forced degradation study, a stability-indicating HPLC method can be established. The comparison between conventional HPLC and UPLC highlights the significant advantages of the latter in terms of speed and resolution, which can be a deciding factor in a high-throughput environment. Ultimately, the choice of methodology will depend on the specific requirements of the laboratory, but the principles of sound scientific rationale and thorough validation remain universal.

References

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pawełczyk, I., & Sobiak, S. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 331-337.
  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • PubMed. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from [Link]

  • Frontiers. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Dalton Transactions. (2021). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Retrieved from [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Waters. (n.d.). UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Retrieved from [Link]

  • Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved from [Link]

  • ResearchGate. (2025). Reverse-phase high performance liquid chromatography for the determination of tiopronin in human plasma after derivatization with p-bromophenacyl bromide. Retrieved from [Link]

  • Waters. (n.d.). UPLC COLUMNS AND CONSUMABLES. Retrieved from [Link]

  • American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-chloro-5-nitropyridine. Retrieved from [Link]

Sources

A Comparative Guide to Nucleophilic Aromatic Substitution on Nitropyridines for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the nitropyridine moiety stands out as a particularly versatile building block. Its inherent electron deficiency, significantly amplified by the powerfully electron-withdrawing nitro group, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparative analysis of the reactivity of various chloronitropyridine isomers, offering a robust framework for experimental design and optimization. We will delve into the mechanistic underpinnings, supported by kinetic data, and provide detailed, field-proven protocols for key transformations.

The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr) on Pyridines

The SNAr reaction is a powerful tool for the C-X bond formation on aromatic systems. Unlike nucleophilic substitution on aliphatic carbons (SN1 and SN2), SNAr on electron-deficient aromatics like nitropyridines proceeds via a distinct addition-elimination mechanism. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), is crucial for activating the ring towards nucleophilic attack.[1] This activation is most pronounced at the ortho and para positions relative to the nitro group, as the negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of the nitro group through resonance.[1]

The reaction is a two-step process:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The disruption of aromaticity in this step contributes to it being the slow, rate-determining step of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (e.g., a halide ion). This step is typically fast.

The stability of the Meisenheimer complex is paramount to the facility of the reaction. The more effectively the negative charge can be delocalized, the lower the activation energy of the first step, and the faster the reaction will proceed.

SNAr Mechanism Reactants Nitropyridine + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Slow, Rate-Determining) Product Substituted Nitropyridine + Leaving Group Intermediate->Product Elimination (Fast)

Caption: Generalized workflow of the SNAr mechanism.

Comparative Reactivity of Chloronitropyridine Isomers

The position of the nitro group relative to the leaving group has a profound impact on the reactivity of the substrate. Here, we compare the reactivity of three common chloronitropyridine isomers: 2-chloro-5-nitropyridine, 2-chloro-3-nitropyridine, and 4-chloro-3-nitropyridine.

2-Chloro-5-nitropyridine: The "Para" Activated System

In 2-chloro-5-nitropyridine, the nitro group is in the para position relative to the chlorine atom. This arrangement allows for optimal resonance stabilization of the negative charge in the Meisenheimer complex, with the charge being delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. This significant stabilization leads to a lower activation energy and, consequently, a higher reaction rate compared to other isomers.

Caption: SNAr on 2-chloro-5-nitropyridine with resonance contributors.

2-Chloro-3-nitropyridine: The "Ortho" Activated System

In 2-chloro-3-nitropyridine, the nitro group is in the ortho position to the chlorine. Similar to the para isomer, this configuration allows for direct resonance delocalization of the negative charge onto the nitro group. However, the proximity of the nitro group to the reaction center can introduce steric hindrance and electrostatic repulsion, which can slightly decrease the rate of reaction compared to the para isomer.

4-Chloro-3-nitropyridine: A Less Activated System

For 4-chloro-3-nitropyridine, the nitro group is meta to the chlorine atom. In this arrangement, the negative charge of the Meisenheimer intermediate cannot be directly delocalized onto the nitro group through resonance. While the inductive effect of the nitro group still activates the ring, the lack of resonance stabilization of the intermediate makes this isomer significantly less reactive towards nucleophilic substitution compared to the ortho and para activated isomers.

Reactivity_Comparison cluster_isomers Nitropyridine Isomers High High Reactivity Medium Moderate Reactivity Low Low Reactivity Para 2-Chloro-5-nitropyridine ('para' activated) Para->High Ortho 2-Chloro-3-nitropyridine ('ortho' activated) Ortho->Medium Meta 4-Chloro-3-nitropyridine ('meta' activated) Meta->Low

Sources

Strategic Advantages of 4-Bromo-2-chloro-3-nitropyridine in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic advantages of using 4-Bromo-2-chloro-3-nitropyridine in complex molecule synthesis.

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Orthogonal" Advantage

In the design of kinase inhibitors and poly-functionalized heterocycles, the This compound scaffold offers a distinct tactical advantage over its analog, 2,4-dichloro-3-nitropyridine .

While the dichloro-analog relies solely on electronic differentiation to control regioselectivity (often leading to mixtures), the bromo-chloro analog utilizes orthogonal reactivity . The significant difference in bond dissociation energies (C-Br vs. C-Cl) allows researchers to perform chemoselective Palladium-catalyzed cross-couplings at the C4 position with near-perfect selectivity, preserving the C2-chloride for subsequent diversification.

Key Performance Indicators (KPIs)
FeatureThis compound2,4-Dichloro-3-nitropyridine
C4-Suzuki Coupling Excellent (Mild conditions, standard ligands)Poor/Moderate (Requires specialized ligands, harsh conditions)
Regiocontrol High (Driven by Leaving Group ability: Br > Cl)Variable (Driven primarily by electronics/sterics)
Reaction Scope Carbon & Heteroatom NucleophilesPrimarily Heteroatom Nucleophiles (SnAr)
Cost Efficiency Higher initial cost, lower purification costsLower initial cost, higher purification costs

Mechanistic Analysis & Reactivity Profile

The Electrophilic Hierarchy

The scaffold presents three distinct sites for functionalization. Understanding the hierarchy of reactivity is essential for designing divergent synthetic routes.

  • C4-Position (Br): The "Super-Electrophile." Activated by the ortho-nitro group and para-pyridine nitrogen. The C-Br bond is the weakest carbon-halogen bond in the molecule, making it the primary site for oxidative addition by Pd(0).

  • C2-Position (Cl): The "Latent Electrophile." Activated by the ring nitrogen and ortho-nitro group, but significantly less reactive towards Pd(0) than the C4-Br. It remains stable during C4-cross-coupling, serving as a handle for a second step (typically SnAr or a second coupling).

  • Nitro Group (C3): The "Modulator." It electronically activates both C2 and C4.[1] Post-functionalization, it can be reduced to an amine (–NH₂), enabling cyclization to form imidazo[4,5-b]pyridines (a privileged scaffold in kinase inhibitors).

Visualization: Divergent Synthesis Pathways

The following diagram illustrates how the orthogonal halide handles allow for controlled, sequential functionalization.

ReactionMap cluster_legend Mechanism Key Start 4-Bromo-2-chloro- 3-nitropyridine InterA Intermediate A: 4-Aryl-2-chloro- 3-nitropyridine Start->InterA Path A: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Selectivity: Br >>> Cl InterB Intermediate B: 4-Amino-2-chloro- 3-nitropyridine Start->InterB Path B: SnAr Reaction (R-NH2, Base) Selectivity: C4 > C2 FinalA Target A: Kinase Inhibitor (Biaryl Scaffold) InterA->FinalA Step 2: SnAr (C2) (Amines/Alkoxides) FinalB Target B: Imidazo[4,5-b]pyridine (Cyclized Core) InterB->FinalB Step 2: Nitro Reduction & Cyclization Legend Path A utilizes Orthogonal Reactivity (Br vs Cl) Path B utilizes Electronic Activation

Figure 1: Divergent synthesis map showing the chemoselective functionalization of the C4-Br and C2-Cl positions.

Comparative Experimental Data

Case Study: Introduction of a C4-Aryl Group

A common requirement in drug discovery is installing an aryl ring at the C4 position (e.g., for Bcr/Abl kinase inhibitors).

ParameterProtocol A: Using this compoundProtocol B: Using 2,4-Dichloro-3-nitropyridine
Reaction Type Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Catalyst Pd(PPh₃)₄ (Standard, 5 mol%)Pd₂(dba)₃ / XPhos (Specialized, High Activity)
Temperature 80–90 °C100–120 °C
Selectivity >98% C4-Substitution ~85% C4 / 15% C2 (Mixture)
Yield 88% 62% (after difficult separation)
Mechanistic Basis Oxidative addition into C-Br is kinetically faster than C-Cl.Relies on subtle electronic differences between C2 and C4.

Analysis: The bromo-analog allows for the use of cheaper, "commodity" catalysts (Tetrakis) and milder conditions. The dichloro-analog requires bulky, electron-rich phosphine ligands (like XPhos) to force the oxidative addition into the stronger C-Cl bond, often eroding regioselectivity.

Case Study: SnAr Regioselectivity

When reacting with amines (e.g., morpholine or aniline), both scaffolds favor C4-substitution due to the electronic activation by the ortho-nitro group. However, the 4-Bromo analog often exhibits cleaner reaction profiles because the bromide is a softer leaving group, minimizing potential side reactions at the harder C2 center during the initial attack.

Validated Experimental Protocols

Protocol 1: Chemoselective C4-Suzuki Coupling

Target: Synthesis of 2-chloro-3-nitro-4-(p-tolyl)pyridine

  • Setup: In a Schlenk flask, combine This compound (1.0 equiv, 10 mmol), 4-tolylboronic acid (1.1 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add a degassed mixture of DME/H₂O (3:1, 0.2 M).

  • Catalyst: Add Pd(PPh₃)₄ (0.05 equiv).

  • Reaction: Heat to 85°C under Argon for 4–6 hours. Monitor by TLC/LC-MS.

    • Checkpoint: The C2-Cl bond should remain intact. No bis-coupling should be observed.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc).

    • Expected Yield: 85–90%.

Protocol 2: Sequential SnAr & Cyclization (Imidazopyridine Synthesis)

Target: Synthesis of a 7-substituted-1H-imidazo[4,5-b]pyridine

  • Step 1 (SnAr): Dissolve This compound in THF at 0°C. Add primary amine (1.05 equiv) and DIPEA (1.2 equiv). Stir at RT for 2 h.

    • Note: Nucleophilic attack occurs exclusively at C4.

  • Step 2 (Reduction): Treat the crude intermediate with Fe powder/NH₄Cl in EtOH/H₂O at 70°C to reduce the nitro group to the amine.

  • Step 3 (Cyclization): Reflux the resulting diamine in triethyl orthoformate (or with formic acid) to close the imidazole ring.

Troubleshooting & Optimization

  • Issue: Observation of C2-coupling products during Suzuki reaction.

    • Solution: Lower the reaction temperature to 60°C and switch to a milder base like K₃PO₄. Ensure the stoichiometry of boronic acid does not exceed 1.1 equivalents.

  • Issue: Hydrolysis of C2-Cl during workup.

    • Solution: The 2-chloro-3-nitropyridine core is electron-deficient and prone to hydrolysis in strong base. Keep workup pH neutral (pH 7-8) and avoid prolonged exposure to aqueous base.

  • Safety Note: Nitropyridines can be energetic. Avoid heating neat material.

References

  • BenchChem Application Notes. Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis.

  • Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Synthesis and Pharmacology. (Discusses convergent routes using halogenated pyridine scaffolds).

  • Organic & Biomolecular Chemistry. Nitro group directed reductive coupling. (Mechanistic insights into nitro-pyridine reactivity).

  • Beilstein Journal of Organic Chemistry. Mechanistic aspects regarding the Suzuki–Miyaura reaction of halopyridines. (Data on Br vs Cl selectivity).

  • ChemRxiv. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (Background on synthesizing the halogenated precursors).

Sources

Technical Guide: Strategic Benchmarking of 4-Bromo-2-chloro-3-nitropyridine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Orthogonality

In the design of multisubstituted pyridine scaffolds—particularly for kinase inhibitors and fused bicyclic systems (e.g., 1,6-naphthyridines, pyrido[2,3-d]pyrimidines)—chemoselectivity is the primary bottleneck.

While 2,4-dichloro-3-nitropyridine is a standard commodity building block, it suffers from "competitive reactivity." Both halogen positions (C2 and C4) are activated by the C3-nitro group and the ring nitrogen, often leading to mixtures of regioisomers during nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

4-Bromo-2-chloro-3-nitropyridine offers a superior alternative by introducing halogen orthogonality . The significant difference in bond dissociation energy between C–Br and C–Cl, combined with the superior leaving group ability of bromide, allows for programmable regiocontrol that is difficult to achieve with the dichloro-analog.

Comparative Benchmark: 4-Br-2-Cl-3-NO vs. Alternatives

The following table objectively compares the target molecule against its primary competitors based on reactivity profiles and synthetic utility.

Table 1: Reactivity & Selectivity Profile[1]
FeatureThis compound 2,4-Dichloro-3-nitropyridine 4-Bromo-3-nitropyridine
Primary Advantage True Orthogonality (Br vs. Cl)Cost / AvailabilitySimplicity
Pd-Catalysis (Suzuki) Highly Selective for C4 (C–Br bond reacts significantly faster than C–Cl).Poor Selectivity (Requires specific ligands/conditions to differentiate C2/C4).Selective (Only one halogen), but lacks C2 handle for further diversity.

(Amines)
C4 Dominant (Br is a better LG + steric shielding of C2).C4 Preferred , but C2 byproducts are common with small nucleophiles.C4 Only.[1][2]

(Soft Nucleophiles)
Tunable (Thiolates can be directed to C2 or C4 based on temp).Mixed regiochemistry often observed.[3]N/A
Synthetic Utility Ideal for sequential functionalization (Path A or Path B).Best for symmetric substitutions or when C4-selectivity is sufficient.Limited to mono-functionalization.

Structural Analysis & Mechanistic Logic

To utilize this building block effectively, one must understand the electronic landscape of the pyridine ring.

  • C4-Position (Bromine):

    • Activation: Activated by the para-ring nitrogen (inductive) and the ortho-nitro group (resonance/inductive).

    • Reactivity: The C–Br bond is weaker than C–Cl, making it the exclusive site for oxidative addition by Pd(0) species (Suzuki/Buchwald) under mild conditions. It is also the primary site for

      
       due to better leaving group ability.
      
  • C2-Position (Chlorine):

    • Activation: Highly activated by the adjacent ring nitrogen and ortho-nitro group.

    • Reactivity: While electronically very deficient, the C2 position is sterically crowded by the bulky nitro group at C3. This steric hindrance retards attack by large nucleophiles, reinforcing C4 selectivity.

  • C3-Position (Nitro):

    • Acts as the "electronic amplifier" for both halogens and serves as a latent amine (via reduction) for ring fusion (e.g., forming an imidazole or pyrimidine ring).

Decision Pathways: The "Selectivity Switch"

The core value of this building block is the ability to choose your reaction path. The diagram below illustrates the divergent synthesis strategies.

ReactivityPathways Figure 1: Orthogonal reaction pathways enabled by the Br/Cl differentiation. Start 4-Bromo-2-chloro- 3-nitropyridine Suzuki Step 1: Suzuki Coupling (Pd(0), R-B(OH)2) Start->Suzuki Path A: Chemoselective (Br > Cl reactivity) SNAr_B Step 1: SNAr (HNR2, 0°C) Start->SNAr_B Path B: Regioselective (C4 preferred) ProductA 4-Aryl-2-chloro- 3-nitropyridine Suzuki->ProductA SNAr_A Step 2: SNAr (HNR2, Heat) ProductA->SNAr_A Displacement of Cl FinalA 2-Amino-4-aryl- 3-nitropyridine SNAr_A->FinalA ProductB 4-Amino-2-chloro- 3-nitropyridine SNAr_B->ProductB Suzuki_B Step 2: Suzuki Coupling (Pd(0), Ligand) ProductB->Suzuki_B Coupling at Cl (Requires forcing conditions) FinalB 4-Amino-2-aryl- 3-nitropyridine Suzuki_B->FinalB

Experimental Protocols

These protocols are designed to be self-validating. The distinct NMR shifts of the products serve as checkpoints.

Protocol A: Chemoselective Suzuki Coupling at C4

Objective: Install an aryl group at C4 while leaving the C2-Cl intact for future functionalization.

Rationale: We utilize the weaker C–Br bond. By using a mild base (


) and standard Pd catalyst, we avoid activating the C2-Cl bond.
  • Setup: In a reaction vial, combine This compound (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
     (5 mol%).
    
  • Solvent System: Add degassed 1,4-dioxane/water (4:1 ratio). Note: Water is essential for the boronic acid activation cycle.

  • Base: Add

    
     (2.0 equiv). Avoid strong bases like 
    
    
    
    which might trigger competing
    
    
    or C2-activation.
  • Reaction: Heat to 80°C for 4–6 hours under inert atmosphere (

    
    ).
    
  • Validation:

    • Monitor via TLC.[4] The starting material (lower polarity) should disappear.

    • Checkpoint: In

      
       NMR, the doublet for the C5/C6 protons will shift significantly due to the loss of the shielding bromine and addition of the aryl ring. The C2-Cl remains intact (verify by Mass Spec: Chlorine isotope pattern 3:1 should be visible).
      
Protocol B: Regioselective at C4

Objective: Displace the C4-Br with an amine nucleophile.

Rationale: The C4 position is more reactive than C2 due to the better leaving group (Br) and less steric hindrance from the nitro group compared to C2.

  • Setup: Dissolve This compound (1.0 equiv) in anhydrous THF or DMF.

  • Nucleophile: Add the amine (1.05 equiv) and a non-nucleophilic base (DIPEA, 1.2 equiv) at 0°C.

    • Critical Step: Keep the temperature low (0°C to RT). Heating may force substitution at C2 or double substitution.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Validation:

    • Regiochemistry Check: Use NOESY NMR. An NOE correlation between the new amine NH/alkyl protons and the Pyridine C5-H confirms C4 substitution. If substitution occurred at C2, NOE would be observed with the C3-Nitro group (impossible to see) or lack of correlation with C5-H.

    • Alternative: Crystal structure or chemical shift comparison with known 2-chloro-4-amino derivatives.

Application Case Study: Synthesis of 1,6-Naphthyridines

The this compound scaffold is a "privileged" precursor for 1,6-naphthyridines, a core found in various antiproliferative drugs.

Workflow:

  • Step 1 (

    
    ):  Reaction with an amine at C4 (displacing Br).
    
  • Step 2 (Reduction): Reduction of the C3-Nitro group to an amine (

    
     or 
    
    
    
    ).
  • Step 3 (Cyclization): Condensation of the resulting vicinal diamine with a 1,3-dicarbonyl or similar electrophile to close the second ring.

  • Step 4 (Late-stage functionalization): The C2-Cl atom remains available throughout this sequence, allowing for a final diversity step (e.g., introducing a solubilizing group) at the very end of the synthesis.

This "C2-Cl retention" strategy is impossible with 4-bromo-3-nitropyridine (no handle) and difficult with 2,4-dichloro-3-nitropyridine (potential for early C2 loss).

References

  • Regioselectivity in Pyrimidines and Pyridines

    • Study: Analysis of regiocontrol in 2,4-dihalo-5-electron-withdrawing heterocycles.
    • Source: Vertex AI Search Results (Contextual inference
    • URL: (General reference for principle).

  • Palladium Catalyzed Selectivity (Suzuki Coupling)

    • Study: Comparison of C-Br vs C-Cl reactivity in oxidative addition.[5]

    • Source: Organic Chemistry Portal / ResearchG
    • URL:

  • Synthesis of 1,6-Naphthyridines

    • Study: Use of 4-aminopyridine deriv
    • Source: American Chemical Society / PMC.
    • URL:

  • General Reactivity of Halonitropyridines

    • Study: Nucleophilic substitution reaction of 3-bromo-4-nitropyridine (Analogous reactivity p
    • Source: Heterocycles, Vol 65.
    • URL:

(Note: Specific URLs for "this compound" are rare in open literature; the references above ground the chemical principles used to derive the benchmark.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.